AMG-397
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG-397; AMG397; AMG397; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AMG-397 in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family, is a critical survival factor for many cancer cells. Its overexpression is implicated in tumorigenesis, poor prognosis, and resistance to conventional cancer therapies.[1][2] AMG-397, also known as murizatoclax, is a potent and selective, orally bioavailable small-molecule inhibitor of MCL-1.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of the MCL-1 protein with high affinity.[1][3] This competitive binding displaces pro-apoptotic BCL-2 family members, particularly BIM, which are normally sequestered by MCL-1.[1][4] The release of these pro-apoptotic proteins initiates a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, programmed cell death, or apoptosis.[2]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound.
References
AMG-397: A Deep Dive into its Binding Affinity and Kinetics with Mcl-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-397 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy. This compound represents a significant advancement as an orally bioavailable Mcl-1 inhibitor, designed to restore the natural process of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound with Mcl-1, including detailed experimental methodologies and relevant signaling pathways.
Core Data: Binding Affinity
This compound exhibits a remarkably high binding affinity for Mcl-1, positioning it as a highly potent inhibitor. The primary metric used to quantify this interaction is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target | Binding Affinity (Ki) |
| This compound | Mcl-1 | 15 pM[1][2][3] |
This picomolar affinity underscores the potent and highly specific nature of the interaction between this compound and the BH3-binding groove of Mcl-1.[2][3] This strong binding competitively displaces pro-apoptotic proteins like BIM, thereby initiating the apoptotic cascade.[2][3]
While the specific kinetic parameters (kon and koff rates) for this compound's interaction with Mcl-1 are not publicly available, the extremely low Ki value suggests a combination of a rapid on-rate and a slow off-rate, leading to a durable and potent inhibition of Mcl-1 function.
Mcl-1 Signaling Pathway and Mechanism of Action of this compound
Mcl-1 plays a crucial role in cell survival by sequestering pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) and the effector proteins BAX and BAK. This prevents the formation of pores in the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway.
Experimental Protocols
The determination of binding affinity and kinetics for small molecule inhibitors like this compound typically involves a variety of biophysical and biochemical assays. While the specific protocols used for this compound are proprietary, the following sections describe standard and widely accepted methodologies for such measurements.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
TR-FRET is a robust and sensitive assay for quantifying protein-protein and protein-ligand interactions in a high-throughput format. It is highly likely that a TR-FRET assay was employed to determine the Ki of this compound.
Principle: This competitive assay measures the ability of a test compound (this compound) to displace a fluorescently labeled tracer peptide (e.g., a BH3 peptide) from the BH3-binding groove of Mcl-1. Mcl-1 is typically tagged (e.g., with His or GST), and a lanthanide-labeled antibody against the tag serves as the FRET donor. The tracer peptide is labeled with a fluorescent acceptor. When the tracer is bound to Mcl-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. This compound competes with the tracer, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.05% (v/v) Tween-20.
-
Mcl-1 Protein: Recombinant human Mcl-1 protein (e.g., His-tagged) is diluted to a final concentration of 1 nM in the assay buffer.
-
Tracer Peptide: A fluorescently labeled BH3 peptide (e.g., Cy5-BIM BH3) is diluted to a final concentration of 10 nM.
-
Donor Antibody: A Terbium-labeled anti-His antibody is diluted according to the manufacturer's instructions.
-
This compound: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add 5 µL of the this compound dilution series.
-
Add 5 µL of the Mcl-1 protein solution to each well.
-
Add 5 µL of the tracer peptide and donor antibody mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Terbium) and 665 nm (Cy5).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that can provide real-time data on the association (kon) and dissociation (koff) rates of a ligand binding to a target protein, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).
Principle: One of the binding partners (e.g., Mcl-1) is immobilized on a sensor chip. The other partner (this compound) is flowed over the surface in a microfluidics system. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance.
Detailed Methodology:
-
Immobilization of Mcl-1:
-
Recombinant Mcl-1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Mcl-1 is then injected, followed by quenching of unreacted sites with ethanolamine.
-
-
Binding Analysis:
-
A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+) is prepared.
-
Each concentration of this compound is injected over the Mcl-1 and a reference flow cell (without Mcl-1) for a defined association phase (e.g., 180 seconds).
-
This is followed by a dissociation phase where only the running buffer is flowed over the chip (e.g., 600 seconds).
-
The sensor surface is regenerated between cycles with a suitable regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
The response data is double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The association and dissociation curves are globally fitted to a 1:1 Langmuir binding model to determine the kon and koff rates.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants.
-
Conclusion
This compound is a highly potent, orally bioavailable Mcl-1 inhibitor with picomolar binding affinity. This strong and specific interaction with Mcl-1 disrupts its anti-apoptotic function, leading to the induction of apoptosis in cancer cells that are dependent on Mcl-1 for survival. The use of advanced biophysical techniques such as TR-FRET and SPR are crucial for the quantitative characterization of such potent inhibitors. The detailed methodologies provided in this guide serve as a reference for researchers in the field of drug discovery and development focused on targeting the Bcl-2 family of proteins.
References
An In-depth Technical Guide to the Structural and Functional Differences Between MCL-1 Inhibitors AMG-397 and AMG-176
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family and a key therapeutic target in various hematological malignancies. Its overexpression is associated with tumor progression and resistance to conventional therapies. This has spurred the development of potent and selective MCL-1 inhibitors. Among these, AMG-176 and its successor, AMG-397, both developed by Amgen, represent significant advancements in targeting this challenging protein-protein interaction. This technical guide provides a detailed comparative analysis of the structural differences, binding affinities, cellular activities, and preclinical efficacy of this compound and AMG-176. We delve into the key experimental methodologies employed in their characterization and visualize the pertinent signaling pathways and logical relationships to offer a comprehensive resource for researchers in the field of apoptosis and cancer drug discovery.
Introduction: The Therapeutic Rationale for MCL-1 Inhibition
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., BAK, BAX) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, MCL-1). In cancer cells, the overexpression of anti-apoptotic proteins like MCL-1 sequesters pro-apoptotic proteins, thereby preventing the initiation of programmed cell death and promoting cell survival. MCL-1 has emerged as a particularly important target due to its frequent amplification in various cancers and its role in resistance to other anticancer agents, including other Bcl-2 family inhibitors like venetoclax.
AMG-176 was a pioneering, potent, and selective MCL-1 inhibitor that entered clinical development. However, the need for an orally bioavailable agent with an improved pharmacokinetic and potency profile led to the development of this compound. This guide will explore the molecular nuances that differentiate these two important research compounds.
Structural Differences: A Tale of Two Conformations
The development of this compound from AMG-176 was a result of a sophisticated structure-guided design approach. X-ray crystallography of AMG-176 bound to MCL-1 revealed two distinct binding conformations with a significant energy difference of 2.8 kcal/mol.[1] The medicinal chemistry effort for this compound focused on designing a molecule that would preferentially adopt the more active, higher-energy conformation observed for AMG-176, thereby enhancing its potency.
While the complete, detailed structural transformations from AMG-176 to this compound are proprietary, the core scaffold of both molecules is a complex macrocyclic structure designed to mimic the BH3 helix of pro-apoptotic proteins and bind to the hydrophobic groove of MCL-1. The key structural differences lie in the modifications made to optimize potency, oral bioavailability, and pharmacokinetic properties.
Below is a generalized representation of the structural relationship between the two molecules.
Caption: Structural evolution from AMG-176 to this compound.
Quantitative Data Comparison
The structural modifications incorporated into this compound resulted in a significant improvement in its binding affinity and cellular potency compared to AMG-176. The following tables summarize the key quantitative data for both compounds.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Target | Binding Affinity (Ki) | Cellular Potency (IC50) | Cell Line |
| AMG-176 | MCL-1 | 0.13 nM[2] | Not explicitly stated for direct comparison | OPM-2 (Multiple Myeloma) |
| This compound | MCL-1 | 15 pM[3] | 50 nM[1] | OPM-2 (Multiple Myeloma) |
Table 2: In Vivo Antitumor Activity
| Compound | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| AMG-176 | OPM-2 xenograft | Daily or 2-day on/5-day off | Significant tumor growth inhibition[4] |
| This compound | OPM-2 xenograft | Once or twice weekly (25 or 50 mg/kg) | Significant tumor regressions[1] |
| This compound | MOLM-13 orthotopic | Twice weekly (10, 30, 60 mg/kg) | 47% TGI, 99% TGI, and 75% regression, respectively[1] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) MCL-1 Binding Assay
This assay is used to determine the binding affinity (Ki) of the inhibitors to MCL-1 by measuring the disruption of the interaction between MCL-1 and a fluorescently labeled BIM BH3 peptide.
Methodology:
-
Reagents:
-
Recombinant His-tagged human MCL-1 protein.
-
Biotinylated BIM BH3 peptide.
-
Terbium-cryptate labeled anti-His antibody (donor fluorophore).
-
Streptavidin-d2 (acceptor fluorophore).
-
Assay Buffer: Typically a phosphate or TRIS-based buffer at physiological pH containing a detergent (e.g., Tween-20) and a reducing agent (e.g., DTT).
-
-
Procedure:
-
A solution of His-tagged MCL-1, biotinylated BIM BH3 peptide, and the test compound (AMG-176 or this compound) at various concentrations are incubated in a 384-well plate.
-
After an incubation period to allow binding to reach equilibrium, a mixture of Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 is added.
-
The plate is incubated for a further period to allow the FRET donor and acceptor to bind to the MCL-1/BIM complex.
-
The TR-FRET signal is read on a plate reader with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~665 nm (d2).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to 620 nm is calculated. A high ratio indicates a strong interaction between MCL-1 and BIM, while a low ratio indicates disruption of this interaction by the inhibitor.
-
The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: TR-FRET assay workflow for MCL-1 inhibitors.
Cellular Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to quantify the induction of apoptosis in cells treated with the inhibitors.
Methodology:
-
Cell Culture:
-
MCL-1 dependent cell lines, such as OPM-2 (multiple myeloma) or MOLM-13 (acute myeloid leukemia), are cultured under standard conditions.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of AMG-176 or this compound for a specified period (e.g., 24 hours).
-
An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
The plate is incubated at room temperature for a period to allow for cell lysis and the caspase reaction to occur.
-
The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is normalized to a vehicle-treated control.
-
The EC50 value, the concentration of the inhibitor that induces 50% of the maximal caspase activity, is determined.
-
In Vivo Xenograft Models
OPM-2 Multiple Myeloma Xenograft Model:
-
Cell Implantation:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously inoculated with OPM-2 cells.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups and dosed with AMG-176 or this compound via the appropriate route (intravenous for AMG-176, oral for this compound) according to a specified schedule.
-
-
Monitoring and Endpoint:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).
-
MOLM-13 Acute Myeloid Leukemia Orthotopic Model:
-
Cell Implantation:
-
Immunodeficient mice are intravenously injected with luciferase-expressing MOLM-13 cells.
-
-
Disease Progression and Treatment:
-
Disease progression is monitored by bioluminescence imaging.
-
Once the disease is established, mice are treated with this compound orally.
-
-
Monitoring and Endpoint:
-
Tumor burden is quantified by measuring bioluminescence.
-
Survival is also monitored as a primary endpoint.
-
Signaling Pathway: MCL-1 in Apoptosis
Both AMG-176 and this compound exert their pro-apoptotic effects by directly binding to MCL-1 and disrupting its interaction with pro-apoptotic proteins like BIM and BAK. This frees up these pro-apoptotic effectors to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Mechanism of apoptosis induction by MCL-1 inhibitors.
Conclusion
This compound represents a significant optimization of the MCL-1 inhibitor scaffold established by AMG-176. Through a deliberate structure-guided design, this compound achieves superior binding affinity and cellular potency, coupled with the crucial advantage of oral bioavailability. The preclinical data for both compounds robustly validate MCL-1 as a therapeutic target in hematological malignancies. The detailed experimental methodologies provided in this guide offer a framework for the continued evaluation of these and other novel MCL-1 inhibitors. The continued exploration of these compounds and their mechanisms of action will undoubtedly contribute to the development of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Mcl-1 in Hematologic Malignancies: A Technical Guide for Researchers and Drug Developers
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a spectrum of hematologic malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and Non-Hodgkin Lymphoma (NHL). Its overexpression is a frequent event in these cancers, correlating with aggressive disease, resistance to conventional and targeted therapies, and poor patient prognosis. Consequently, Mcl-1 has become a high-priority target for novel anticancer drug development. This technical guide provides an in-depth overview of the multifaceted role of Mcl-1 in hematologic cancers, detailing its regulatory signaling pathways, its impact on therapeutic resistance, and current strategies for its pharmacological inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key molecular interactions to facilitate a deeper understanding of Mcl-1 biology and aid in the development of next-generation therapeutics.
Introduction: Mcl-1 as a Linchpin of Cancer Cell Survival
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or malignant cells. The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In cancer, the balance between these opposing factions is often tipped in favor of survival, frequently through the overexpression of anti-apoptotic proteins.
Mcl-1 distinguishes itself from other anti-apoptotic Bcl-2 family members by its short half-life and tight regulation at the transcriptional, translational, and post-translational levels, allowing for rapid adjustments to cellular stress and survival signals.[1] In many hematologic malignancies, cancer cells become "addicted" to high levels of Mcl-1 to sequester pro-apoptotic proteins and evade cell death.[2] This dependency makes Mcl-1 a compelling therapeutic target.
Mcl-1 Expression and Prognostic Significance in Hematologic Malignancies
Elevated Mcl-1 expression is a hallmark of numerous hematologic cancers and is often associated with a more aggressive clinical course and unfavorable outcomes.
Acute Myeloid Leukemia (AML)
In AML, high levels of Mcl-1 are consistently observed in patient blasts compared to normal hematopoietic stem and progenitor cells.[3][4] This overexpression is an independent predictor of poor response to chemotherapy and shorter overall survival.[4] Furthermore, increased Mcl-1 expression is a key mechanism of both intrinsic and acquired resistance to the Bcl-2 inhibitor venetoclax.[3]
Multiple Myeloma (MM)
Mcl-1 is essential for the survival of myeloma cells.[5] Its expression is significantly higher in malignant plasma cells from MM patients compared to normal plasma cells.[6] Notably, Mcl-1 levels are further elevated in patients at relapse compared to diagnosis, suggesting a role in disease progression and therapeutic resistance.[6][7]
Non-Hodgkin Lymphoma (NHL)
Mcl-1 is widely expressed in various subtypes of NHL, with higher and more frequent expression observed in high-grade lymphomas compared to low-grade forms.[8] In follicular lymphoma, Mcl-1 expression correlates with increasing tumor grade, indicating its potential involvement in disease transformation.[8]
| Malignancy | Mcl-1 Expression Status | Prognostic Significance | References |
| Acute Myeloid Leukemia (AML) | Significantly upregulated in AML blasts compared to normal hematopoietic cells. | Associated with lower complete remission rates and shorter overall survival. | [3][4] |
| Multiple Myeloma (MM) | Overexpressed in malignant plasma cells compared to normal counterparts; levels increase at relapse. | High expression correlates with shorter event-free survival. | [6][7] |
| Non-Hodgkin Lymphoma (NHL) | More frequent and intense expression in high-grade versus low-grade lymphomas. | Correlates with increasing grade in follicular lymphomas. | [8] |
The Mcl-1 Interactome: A Network of Survival
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, primarily the "BH3-only" proteins and the effector proteins BAX and BAK. The binding affinities between Mcl-1 and these pro-apoptotic partners are critical determinants of a cell's susceptibility to apoptosis.
| Pro-Apoptotic Protein | Binding Affinity (Kd) to Mcl-1 | Reference |
| BIM | 25 pM | [6] |
| PUMA | 180 pM | [6] |
| NOXA | Nanomolar range | [5] |
| BAK | 1.4 nM | [6] |
| BAX | Weak or no direct binding | [6] |
Regulation of Mcl-1 Expression and Stability
The expression and activity of Mcl-1 are tightly controlled by a complex network of signaling pathways, making it a convergence point for various oncogenic signals.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway, frequently hyperactivated in hematologic malignancies, promotes Mcl-1 expression at the translational level.[9][10] mTORC1, a downstream effector of this pathway, enhances the translation of Mcl-1 mRNA, thereby increasing Mcl-1 protein levels and promoting cell survival.[11][12]
MAPK/ERK Pathway
The MAPK/ERK pathway also plays a crucial role in regulating Mcl-1. ERK can directly phosphorylate Mcl-1 at Threonine 163, which stabilizes the Mcl-1 protein and protects it from proteasomal degradation.[13][14] This post-translational modification enhances the anti-apoptotic function of Mcl-1.
JAK/STAT Pathway
In malignancies like multiple myeloma, cytokines such as Interleukin-6 (IL-6) activate the JAK/STAT signaling pathway.[15] Activated STAT3, a key transcription factor in this pathway, binds to the Mcl-1 promoter and drives its transcription, leading to increased Mcl-1 levels and enhanced cell survival.[15][16]
Mcl-1 as a Therapeutic Target
The dependence of many hematologic malignancies on Mcl-1 for survival makes it an attractive therapeutic target. Several small molecule Mcl-1 inhibitors have been developed and are in various stages of clinical investigation. These agents, often referred to as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering apoptosis.
| Mcl-1 Inhibitor | Reported IC50/Ki | Cell Line Examples | References |
| AZD5991 | IC50 < 3.1 nM | MM.1S, MOLP-8 (MM); MV4-11 (AML) | [17] |
| AMG 176 | Picomolar binding affinity | AML and MM cell lines | [18] |
| S63845 | Low nanomolar activity | H929 (MM); MOLM-13, MV4-11 (AML) | [3] |
Overcoming Therapeutic Resistance
A key rationale for targeting Mcl-1 is to overcome resistance to other therapies. Mcl-1 overexpression is a well-established mechanism of resistance to the Bcl-2 inhibitor venetoclax.[3] By combining a Mcl-1 inhibitor with venetoclax, a synergistic effect is often observed, leading to enhanced apoptosis in resistant cell populations.[3]
Experimental Protocols for Mcl-1 Research
Western Blot Analysis of Mcl-1 Expression
This protocol allows for the quantification of Mcl-1 protein levels in cell lysates.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane on a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) to Study Mcl-1 Interactions
This protocol is used to identify proteins that interact with Mcl-1.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: (Optional) Incubate lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against Mcl-1 to the lysate and incubate to form immune complexes.
-
Capture of Immune Complexes: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., BIM, BAK).
siRNA-Mediated Knockdown of Mcl-1
This protocol allows for the transient silencing of Mcl-1 expression to study its functional role.
-
Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: Dilute Mcl-1 specific siRNA and a transfection reagent (e.g., Lipofectamine) separately in serum-free medium. Combine and incubate to form complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Post-transfection: Add complete medium and continue incubation for 24-72 hours.
-
Validation of Knockdown: Harvest cells and assess Mcl-1 mRNA and protein levels by qRT-PCR and Western blotting, respectively.
-
Functional Assays: Perform functional assays (e.g., apoptosis, cell viability) on the transfected cells.
Conclusion and Future Directions
Mcl-1 is unequivocally a central player in the survival and therapeutic resistance of a broad range of hematologic malignancies. The development of potent and selective Mcl-1 inhibitors represents a significant advancement in the field of oncology, offering new hope for patients with refractory disease. The preclinical and early clinical data for these agents are promising, particularly in combination with other targeted therapies like venetoclax.
Future research should focus on several key areas:
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to Mcl-1 inhibition is crucial for patient stratification and clinical trial design.
-
Optimizing Combination Therapies: Further investigation into synergistic drug combinations will be essential to maximize efficacy and overcome resistance.
-
Managing On-Target Toxicities: As Mcl-1 is also important for the survival of some normal cell lineages, careful management of on-target toxicities is necessary.
-
Exploring Novel Mechanisms of Mcl-1 Regulation: A deeper understanding of the complex regulatory network governing Mcl-1 may unveil new therapeutic vulnerabilities.
References
- 1. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiapoptotic Bcl-2 family proteins BCL-xL and MCL-1 integrate neural progenitor survival and proliferation during postnatal cerebellar neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation and Importance of the PI3K/Akt/mTOR Signaling Pathway ...: Ingenta Connect [ingentaconnect.com]
- 11. mTORC1 promotes survival through translational control of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. amgenoncology.com [amgenoncology.com]
- 17. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to AMG-397 Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core target engagement biomarkers for AMG-397, a potent and selective oral inhibitor of Myeloid Cell Leukemia-1 (MCL-1). It details the mechanism of action, quantitative data, and experimental protocols for assessing target engagement in preclinical and clinical research.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the anti-apoptotic protein MCL-1, which is overexpressed in various hematologic malignancies and solid tumors.[1][2] It binds with high affinity to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins such as BIM (Bcl-2-like 11).[2][3] This disruption of the MCL-1/BIM complex liberates BIM to activate the pro-apoptotic effector proteins BAK and BAX.[3][4] Activated BAK and BAX then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately culminating in apoptosis.[3][4][5]
The direct engagement of this compound with MCL-1 and the subsequent downstream signaling events provide a basis for robust biomarker development to assess the pharmacological activity of the drug in cellular and in vivo models.
Quantitative Data for this compound
The following tables summarize the key quantitative metrics reported for this compound, providing a benchmark for its potency and cellular activity.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (MCL-1) | 15 pM | Biochemical Assay | [2][3] |
| IC50 (Viability) | 50 nM | OPM2 (Multiple Myeloma) | [3][5] |
Table 2: In Vivo Antitumor Activity of this compound
| Model | Dosing Schedule | Effect | Reference |
| OPM2 Xenografts | 25 or 50 mg/kg, once or twice weekly | Significant tumor regression | [3] |
| MOLM-13 Orthotopic AML | 10, 30, 60 mg/kg, twice weekly | 47% TGI, 99% TGI, 75% regression | [3] |
TGI: Tumor Growth Inhibition
Core Target Engagement Biomarkers and Experimental Protocols
This section details the key biomarkers for assessing this compound target engagement and provides step-by-step protocols for their measurement.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: CETSA for MCL-1
-
Cell Treatment: Treat cultured cells (e.g., OPM2) with this compound at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a suitable buffer and lyse the cells by repeated freeze-thaw cycles or using a lysis buffer.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE, followed by Western blotting using an anti-MCL-1 antibody.
-
Data Analysis: Quantify the band intensities of MCL-1 at each temperature. Plot the percentage of soluble MCL-1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Proximal Pharmacodynamic Biomarker: Disruption of MCL-1/BIM Interaction
This compound's primary mechanism is to disrupt the interaction between MCL-1 and BIM. This can be directly measured by co-immunoprecipitation (Co-IP).
Experimental Protocol: Co-Immunoprecipitation of MCL-1 and BIM
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL-1 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against MCL-1 and BIM.
-
Interpretation: A decrease in the amount of BIM co-immunoprecipitated with MCL-1 in the this compound-treated samples compared to the control indicates disruption of the interaction.
Downstream Biomarkers of Apoptosis Induction
Inhibition of MCL-1 by this compound leads to the activation of the apoptotic cascade. Key downstream events that serve as robust biomarkers include the activation of BAK and the cleavage of caspase-3 and PARP.
Upon release from MCL-1, BAK undergoes a conformational change, which can be detected by specific antibodies.
Experimental Protocol: Detection of Activated BAK by Immunoprecipitation
-
Cell Lysis: Lyse this compound-treated and control cells in a CHAPS-based lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody that specifically recognizes the activated conformation of BAK (e.g., anti-Bak NT).
-
Western Blot Analysis: Capture the immune complexes with protein A/G beads, wash, elute, and analyze by Western blotting using a total BAK antibody.
-
Interpretation: An increase in the amount of immunoprecipitated BAK in the this compound-treated samples indicates its activation.
The activation of executioner caspases, such as caspase-3, and the subsequent cleavage of their substrates, like PARP, are hallmark indicators of apoptosis.
Experimental Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for cleaved caspase-3 (detecting the 17/19 kDa fragments) and cleaved PARP (detecting the 89 kDa fragment). Also, probe for total caspase-3, total PARP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Interpretation: An increase in the levels of cleaved caspase-3 and cleaved PARP in the this compound-treated samples is indicative of apoptosis induction.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and the experimental workflows for key biomarker assays.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Co-Immunoprecipitation of MCL-1 and BIM.
Conclusion
The biomarkers and accompanying protocols outlined in this guide provide a robust framework for the preclinical and clinical evaluation of this compound. By employing a multi-faceted approach that includes direct target engagement assays (CETSA), proximal pharmacodynamic readouts (MCL-1/BIM disruption), and downstream markers of apoptosis (activated BAK, cleaved caspase-3, and cleaved PARP), researchers can gain a comprehensive understanding of the pharmacological activity of this compound and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. Detection of Bak/Bax activating conformation change by intracellular flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of AMG-337: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of AMG-337, a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3][4] Dysregulation of the MET signaling pathway is implicated in the pathogenesis of numerous human cancers, making it a critical target for therapeutic intervention.[2][5] AMG-337 has been investigated for its potential antineoplastic activity in various preclinical models.[4]
Mechanism of Action
AMG-337 selectively binds to the MET receptor, inhibiting its kinase activity.[4][6] This disruption of MET-mediated signal transduction pathways can lead to the induction of apoptosis in tumor cells that overexpress or have a constitutively activated MET protein.[4] In sensitive cancer cell lines, treatment with AMG-337 has been shown to inhibit the phosphorylation of MET and the adaptor protein Gab-1.[1][2] This subsequently blocks downstream signaling through the PI3K and MAPK pathways, leading to cell cycle arrest in the G1 phase, a reduction in DNA synthesis, and ultimately, apoptosis.[1][3]
In Vitro Activity
The antiproliferative effects of AMG-337 have been evaluated across a range of cancer cell lines. Sensitivity to AMG-337 is strongly correlated with high-level focal MET gene amplification (greater than 12 copies).[2][3]
| Cell Line | Cancer Type | MET Amplification | IC50 (µmol/L) | Reference |
| MKN-45 | Gastric Cancer | Yes | - | [1] |
| SNU-5 | Gastric Cancer | Yes | - | [1] |
| SNU-620 | Gastric Cancer | Yes | - | [1] |
| MHCC97H | Hepatocellular Carcinoma | Yes | 0.015 | [7] |
| HCCLM3 | Hepatocellular Carcinoma | Yes | 0.025 | [7] |
| H1573 | Non-Small Cell Lung Cancer | Yes (>12 copies) | Insensitive | [2][3] |
Note: The H1573 cell line, despite MET amplification, was found to be insensitive to AMG-337, potentially due to a downstream KRAS G12A mutation.[2][3]
In Vivo Efficacy
Oral administration of AMG-337 has demonstrated robust, dose-dependent antitumor efficacy in various MET-dependent tumor xenograft models.[1]
| Xenograft Model | Cancer Type | Dose | Effect | Reference |
| SNU-620 | Gastric Cancer | 0.3 mg/kg once daily | Stasis | [8] |
| SNU-620 | Gastric Cancer | 1 and 3 mg/kg | Significant regression | [8] |
| SNU-5 | Gastric Cancer | 0.3 mg/kg once daily | 100% growth inhibition | [1] |
| SNU-5 | Gastric Cancer | 1, 3, and 10 mg/kg once daily | Significant regression | [1] |
| U-87 MG | Glioblastoma | 3 mg/kg once daily | 100% tumor growth inhibition | [1] |
| U-87 MG | Glioblastoma | 10 mg/kg once daily | Regression | [1] |
| LI0612 (PDX) | Hepatocellular Carcinoma | Not specified | Significant tumor growth inhibition | [7] |
| LI1078 (PDX) | Hepatocellular Carcinoma | Not specified | No effect | [7] |
Pharmacodynamics and Pharmacokinetics
In vivo studies have shown a clear relationship between AMG-337 dose, plasma concentration, and target engagement.
| Model | Dose | Unbound Plasma Concentration (3 hours post-dose) | Effect on MET Signaling | Reference |
| SNU-620 Xenograft | 0.3 mg/kg | 5 nmol/L | >50% inhibition of MET phosphorylation | [1] |
| SNU-620 Xenograft | 3 mg/kg | >60 nmol/L | >90% inhibition of MET signaling | [1] |
| TPR-MET Xenograft | 0.75 mg/kg | >27 nmol/L | >90% inhibition of Gab-1 phosphorylation | [1][2] |
Preclinical pharmacokinetic studies in rats revealed desirable properties for an orally administered agent.[5] A phase I clinical study in patients with advanced solid tumors showed that AMG-337 exposures increased up to a dose of 300 mg once daily, with a relatively short plasma half-life and no accumulation with multiple doses.[9][10] The maximum tolerated dose (MTD) was determined to be 300 mg once daily.[9][10]
Experimental Protocols
In Vitro Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of AMG-337 for 72 hours.[6][7] Cell viability was assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7] IC50 values, the concentration of drug required to inhibit cell growth by 50%, were calculated from the dose-response curves.[7]
Western Blot Analysis: MET-amplified gastric cancer cell lines (MKN-45, SNU-5, and SNU-620) were treated with AMG-337 (100 nmol/L) or DMSO for 2 hours.[1] Cell lysates were subjected to SDS-PAGE, transferred to membranes, and probed with primary antibodies against phosphorylated MET, total MET, phosphorylated Gab-1, and other downstream signaling proteins.[1] To assess apoptosis, cells were treated for 24 hours, and lysates were probed for cleaved PARP and caspase-3.[1]
Tumor Xenograft Studies: Female athymic nude mice were subcutaneously injected with human cancer cells (e.g., SNU-620, SNU-5, U-87 MG).[1] Once tumors reached a specified volume, mice were randomized into treatment groups and received daily oral doses of AMG-337 or vehicle control.[1][7] Tumor volumes and body weights were measured regularly to assess efficacy and tolerability.[1] For pharmacodynamic studies, tumors were harvested at specific time points after a single dose of AMG-337 to analyze the inhibition of MET signaling via Western blot or ELISA.[1]
Visualizations
Caption: AMG-337 inhibits MET signaling, blocking downstream PI3K/AKT and MAPK pathways.
Caption: Workflow for assessing the in vivo efficacy of AMG-337 in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
The Disruption of Mcl-1's Pro-Survival Embrace: A Technical Guide to AMG-397's Interaction with BIM and BAK
For Immediate Release
Shanghai, China – December 14, 2025 – In the intricate dance of cellular life and death, the B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role. Among these, the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) has emerged as a critical survival factor for numerous cancers, sequestering pro-apoptotic proteins and preventing the initiation of programmed cell death. AMG-397, a potent and selective oral inhibitor of Mcl-1, has shown significant promise in preclinical studies by disrupting these protective interactions. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effect on the interplay between Mcl-1 and the pro-apoptotic proteins BIM and BAK.
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] It exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, including the BH3-only protein BIM and the effector protein BAK.[2] This sequestration prevents the activation of the intrinsic apoptotic pathway.
This compound is a small molecule inhibitor that selectively binds to the BH3-binding groove of Mcl-1 with high affinity.[3] This competitive binding displaces BIM and allows for the activation of BAK, ultimately leading to apoptosis in Mcl-1-dependent cancer cells.[3][4]
Quantitative Analysis of this compound's Potency
The efficacy of this compound in disrupting the Mcl-1 protein interactions has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Species | Value | Assay | Reference |
| Ki | Human | 15 pM | Not Specified | [3] |
| IC50 (BIM Binding) | Human | 0.116 nM | TR-FRET | [2] |
| Dog | 0.380 nM | TR-FRET | [2] | |
| Monkey | 0.112 nM | TR-FRET | [2] | |
| Rabbit | 0.144 nM | TR-FRET | [2] | |
| Mouse | 221 nM | TR-FRET | [2] | |
| Rat | 22.4 nM | TR-FRET | [2] | |
| IC50 (Mcl-1/BAK Interaction) | Human | 71.1 nM | Cell-Based | [2] |
| IC50 (Cell Viability) | OPM2 (Multiple Myeloma) | 50 nM | Cell-Based | [3] |
Table 1: Biochemical and Cellular Potency of this compound.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is rooted in its ability to disrupt the Mcl-1-mediated sequestration of pro-apoptotic proteins. The following diagram illustrates the core signaling pathway.
Experimental Protocols
The characterization of this compound's activity relies on a suite of specialized biochemical and cell-based assays. Detailed methodologies for these key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1/BIM Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between Mcl-1 and a BIM BH3 peptide.
Materials:
-
Recombinant human Mcl-1 protein (His-tagged)
-
FITC-labeled BIM BH3 peptide
-
Terbium-conjugated anti-His antibody (donor fluorophore)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20
-
This compound serially diluted in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of His-Mcl-1 and FITC-BIM BH3 peptide in Assay Buffer.
-
Add 5 µL of Terbium-conjugated anti-His antibody in Assay Buffer.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (FITC).
-
The ratio of the acceptor (520 nm) to donor (490 nm) emission is calculated. A decrease in this ratio indicates displacement of the FITC-BIM peptide by this compound.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., OPM2)
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO for the desired time (e.g., 1, 6, 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.
Co-Immunoprecipitation of Mcl-1 and BAK
This experiment is designed to demonstrate the disruption of the Mcl-1/BAK interaction within a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding Mcl-1 and BAK
-
Transfection reagent
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Mcl-1 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing Mcl-1 and BAK.
-
After 24 hours, treat the cells with varying concentrations of this compound or DMSO for 4-6 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with an anti-Mcl-1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against Mcl-1 and BAK. A decrease in the amount of BAK co-immunoprecipitated with Mcl-1 in the presence of this compound indicates the disruption of their interaction.
Logical Framework for this compound's Apoptotic Induction
The mechanism by which this compound induces apoptosis can be summarized in a logical flow diagram, illustrating the cascade of events from target engagement to cellular demise.
The data and methodologies presented in this guide underscore the potent and specific mechanism of action of this compound. By effectively liberating pro-apoptotic proteins from the grasp of Mcl-1, this compound triggers the intrinsic apoptotic pathway, offering a promising therapeutic strategy for Mcl-1-dependent malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.
References
AMG-397: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-397 is a potent, selective, and orally bioavailable small molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies.[2] this compound represents a promising therapeutic strategy by directly targeting this critical survival pathway, thereby inducing apoptosis in cancer cells dependent on MCL-1. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action: Inhibition of MCL-1
The primary mechanism of action of this compound is its high-affinity binding to the BH3-binding groove of the MCL-1 protein.[3] This competitive inhibition prevents MCL-1 from sequestering pro-apoptotic proteins, particularly BIM, BAK, and BAX.[1][3] The release of these pro-apoptotic effectors initiates the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death.
Signaling Pathway of this compound-Induced Apoptosis
The binding of this compound to MCL-1 triggers a cascade of events leading to apoptosis. This pathway can be visualized as follows:
Caption: this compound inhibits MCL-1, leading to the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Ki (MCL-1) | 15 pM | Biochemical Assay | [3] |
| IC50 | 50 nM | OPM-2 (Multiple Myeloma) | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing Regimen | Outcome | Reference |
| OPM-2 (Multiple Myeloma) | 25 mg/kg or 50 mg/kg, orally, once or twice weekly | Significant tumor regression; 9 of 10 mice tumor-free at 50 mg/kg | [1] |
| MOLM-13 (Acute Myeloid Leukemia) | Not Specified | Significant and dose-dependent inhibition of tumor burden | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These are representative protocols based on standard laboratory practices and may require optimization for specific experimental conditions.
Protocol 1: Determination of MCL-1 Binding Affinity (Ki) by TR-FRET Assay
Objective: To quantify the binding affinity of this compound to the MCL-1 protein.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A terbium-labeled anti-GST antibody binds to a GST-tagged MCL-1 protein (donor), and a fluorescently labeled BIM-BH3 peptide (acceptor) binds to the BH3-binding groove of MCL-1. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Unlabeled this compound competes with the fluorescent peptide for binding to MCL-1, resulting in a decrease in the FRET signal.
Materials:
-
GST-tagged recombinant human MCL-1 protein
-
Fluorescently labeled BIM-BH3 peptide (e.g., with Alexa Fluor 647)
-
Terbium-labeled anti-GST antibody
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the following to each well:
-
This compound dilution or vehicle control (e.g., DMSO).
-
A pre-mixed solution of GST-MCL-1 and terbium-labeled anti-GST antibody.
-
Fluorescently labeled BIM-BH3 peptide.
-
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader using an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining the Ki of this compound for MCL-1 using a TR-FRET assay.
Protocol 2: Cell Viability Assay in OPM-2 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of the OPM-2 multiple myeloma cell line.
Principle: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
OPM-2 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed OPM-2 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.
Caption: Workflow for determining the IC50 of this compound in OPM-2 cells using an MTT assay.
Protocol 3: In Vivo Efficacy in an OPM-2 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of multiple myeloma.
Principle: Human OPM-2 cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
OPM-2 cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest OPM-2 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 25 or 50 mg/kg, once or twice weekly). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Caption: Workflow for evaluating the in vivo efficacy of this compound in an OPM-2 xenograft model.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in MCL-1-dependent cancer cells. Its mechanism of action, centered on the disruption of the MCL-1/pro-apoptotic protein interaction, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of targeting MCL-1. Further investigation into the clinical efficacy and safety of this compound is ongoing and will be crucial in defining its role in the treatment of hematological malignancies and potentially other cancers.
References
Methodological & Application
Application Notes and Protocols for AMG-397 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-397 is a potent, selective, and orally bioavailable inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a common feature in various hematologic malignancies, including multiple myeloma and acute myeloid leukemia (AML), where it contributes to tumor cell survival and resistance to therapy.[1][3] this compound selectively binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins like BIM.[3][4][5] This disruption unleashes the apoptotic machinery, leading to programmed cell death in MCL-1-dependent cancer cells. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines.
Mechanism of Action of this compound
MCL-1 is a crucial regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) and the effector proteins BAX and BAK, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP). By inhibiting MCL-1, this compound liberates these pro-apoptotic factors. This leads to the activation of BAX and BAK, resulting in MOMP, cytochrome c release from the mitochondria, and the activation of the caspase cascade, ultimately culminating in apoptosis.
Figure 1: Simplified signaling pathway of MCL-1 and the mechanism of action of this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound in various hematologic cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective dose-response experiments.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| OPM-2 | Multiple Myeloma | IC50 (Viability, 24h) | 50 nM | [2][3][4] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | - | Sensitive | [3][4][6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | EC50 (Viability) | 43.6 nM | [5] |
| NCI-H929 | Multiple Myeloma | EC50 (Viability) | 13 nM | [5] |
| AMO1 | Multiple Myeloma | EC50 (Viability) | 13.5 nM | [5] |
| - | Diffuse Large B-cell Lymphoma (DLBCL) | - | Sensitive | [3] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are measures of a drug's potency.
Experimental Protocols
This section provides a detailed methodology for a common luminescence-based cell viability assay, the CellTiter-Glo® Luminescent Cell Viability Assay, adapted for use with this compound. This assay quantifies ATP, an indicator of metabolically active cells.
Recommended Cell Line: OPM-2 (Multiple Myeloma)
Materials:
-
This compound
-
OPM-2 cells (or other sensitive cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dimethyl sulfoxide (DMSO), sterile
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow Diagram:
Figure 2: Experimental workflow for the this compound cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture OPM-2 cells in suspension according to standard protocols.
-
On the day of the experiment, perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. For OPM-2 cells, a starting density of 5,000 to 10,000 cells per well in 90 µL of medium is recommended for a 96-well plate.
-
Dispense 90 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 10X working solutions. A suggested concentration range to test for IC50 determination is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Add 10 µL of the 10X this compound dilutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells to reach a final volume of 100 µL.
-
-
Incubation:
-
CellTiter-Glo® Assay and Data Acquisition:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes a 50% reduction in cell viability) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
This document provides a comprehensive guide for assessing the in vitro activity of the MCL-1 inhibitor, this compound. The detailed protocol for the CellTiter-Glo® assay, along with the supporting data and pathway information, will enable researchers to accurately determine the potency of this compound in relevant cancer cell lines. This information is critical for the preclinical evaluation of this promising therapeutic agent and for designing further mechanistic and combination studies.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 5. haematologica.org [haematologica.org]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols for AMG-397 Induced Caspase-3/7 Activity in AML Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-397 is a potent, selective, and orally bioavailable small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Overexpression of MCL-1 is a common feature in various hematologic malignancies, including Acute Myeloid Leukemia (AML), and is associated with tumor survival and resistance to conventional therapies.[1][4] this compound competitively binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins such as BIM.[1][5] This disruption unleashes the pro-apoptotic machinery, leading to the activation of the intrinsic apoptotic pathway, culminating in the activation of effector caspases, primarily caspase-3 and caspase-7, and subsequent programmed cell death.[6][7][8] These application notes provide a detailed protocol for assessing the pro-apoptotic activity of this compound in AML cells by measuring caspase-3/7 activity.
Mechanism of Action of this compound in AML Cells
This compound's primary mechanism of action involves the inhibition of the anti-apoptotic protein MCL-1.[1][2][3] In AML cells dependent on MCL-1 for survival, inhibition by this compound leads to the activation of the intrinsic apoptotic pathway. This process is initiated by the release of pro-apoptotic proteins, which in turn activate BAX and BAK. The activation of these effector proteins results in mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[7][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspases, caspase-3 and caspase-7, which are responsible for the proteolytic cleavage of a broad spectrum of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[7][8]
Data Presentation
Table 1: In Vitro Activity of this compound in OPM-2 Multiple Myeloma Cells
| Parameter | Cell Line | Value | Time Point | Reference |
| IC50 (Cell Viability) | OPM-2 | 50 nM | 24 hours | [1][6] |
| Caspase-3/7 Activity | OPM-2 | Clear Increase | 1 hour | [5][6] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic MOLM-13 AML Model
| Dose | Schedule | Outcome | Reference |
| 10 mg/kg | Twice Weekly | 47% Tumor Growth Inhibition | [6] |
| 30 mg/kg | Twice Weekly | 99% Tumor Growth Inhibition | [6] |
| 60 mg/kg | Twice Weekly | 75% Tumor Regression | [6] |
Experimental Protocols
Protocol: Measurement of Caspase-3/7 Activity in AML Suspension Cells using a Luminescent Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is designed for the quantitative measurement of caspase-3 and -7 activities in AML suspension cell lines, such as MOLM-13, treated with this compound.
Materials:
-
AML cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (e.g., Promega, Cat. No. G8091)
-
White-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a sufficient density.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in fresh, pre-warmed complete culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (containing 10,000 cells) into each well of a white-walled 96-well plate.
-
Include wells for no-cell controls (medium only) and vehicle controls (cells treated with DMSO).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. A suggested starting concentration range for a dose-response experiment is 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells, bringing the total volume to 100 µL per well.
-
Gently mix the contents of the wells by tapping the plate or using a plate shaker at a low speed for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be varied depending on the experimental design. Based on existing data for similar cell lines, a time course of 4, 8, and 24 hours is recommended to capture both early and late apoptotic events.[1]
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the 96-well plate containing the cells to room temperature for approximately 30 minutes before use.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light, to allow for cell lysis and the generation of the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the no-cell control wells from all other readings.
-
Normalize the data by expressing the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control cells.
-
Plot the fold-change in caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of this compound that induces 50% of the maximal caspase-3/7 activity) using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting regulated cell death pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
Application Notes and Protocols for In Vivo Xenograft Models to Test AMG-397 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-397 is a potent and selective, orally bioavailable small molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4] Overexpression of MCL-1 is a common feature in various hematological malignancies, including multiple myeloma and acute myeloid leukemia (AML), where it contributes to tumor cell survival and resistance to therapy.[1][2][5] this compound competitively binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM, thereby triggering the intrinsic apoptotic pathway.[2][3][6] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various cancer models, making it a promising therapeutic agent.[2][4][7][8][9]
These application notes provide detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of this compound, specifically focusing on the OPM-2 multiple myeloma and MOLM-13 acute myeloid leukemia cell line-derived xenograft (CDX) models.
Signaling Pathway of this compound
Caption: this compound inhibits MCL-1, leading to apoptosis.
Experimental Protocols
Protocol 1: OPM-2 Multiple Myeloma Subcutaneous Xenograft Model
1.1. Cell Culture
-
Cell Line: OPM-2 (human multiple myeloma cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth. Cell viability should be >95% as determined by trypan blue exclusion.
1.2. Animal Model
-
Animal Strain: Female immunodeficient mice, such as NOD/SCID or athymic nude mice, 6-8 weeks old.[6]
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
1.3. Tumor Implantation
-
Cell Preparation: Harvest OPM-2 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix on ice.
-
Injection: Subcutaneously inject 1 x 106 OPM-2 cells in a total volume of 0.1-0.2 mL into the right flank of each mouse.[8]
1.4. Tumor Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing Regimen: Administer this compound orally at doses of 25 or 50 mg/kg, either once or twice weekly.[2][7] The control group should receive the vehicle only.
-
Monitoring: Monitor animal health and body weight daily.
Protocol 2: MOLM-13 Acute Myeloid Leukemia Orthotopic Xenograft Model
2.1. Cell Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia cell line), which can be transduced with a luciferase reporter gene (MOLM-13-Luc) for in vivo imaging.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells to maintain a density between 1 x 105 and 1 x 106 cells/mL.
2.2. Animal Model
-
Animal Strain: Female NOD/SCID or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, 6-8 weeks old.[1][10]
-
Conditioning (Optional but Recommended): Sublethal irradiation (e.g., 2.25 Gy) or treatment with busulfan (20 mg/kg) 24 hours prior to cell injection can improve engraftment.
2.3. Tumor Implantation
-
Cell Preparation: Harvest MOLM-13-Luc cells and resuspend in sterile PBS.
-
Injection: Inject 50,000 MOLM-13-Luc cells in a volume of 100-200 µL into the tail vein of each mouse.[1]
2.4. Tumor Monitoring and Treatment
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression via bioluminescence imaging (BLI) at regular intervals.
-
Randomization: Once a detectable and consistent tumor burden is established (typically 6 days post-injection), randomize mice into treatment groups.[1]
-
Drug Formulation: Prepare this compound for oral administration as described in Protocol 1.4.
-
Dosing Regimen: Administer this compound orally at doses of 10, 30, and 60 mg/kg twice weekly.[2][7]
-
Monitoring: Monitor animal health, body weight, and tumor burden via BLI.
Experimental Workflow
Caption: Workflow for in vivo xenograft studies of this compound.
Endpoint Analyses
Protocol 3: Immunohistochemistry (IHC) for Cleaved Caspase-3
-
Tissue Preparation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.
-
Primary Antibody: Incubate the sections with a primary antibody against cleaved caspase-3 (e.g., Asp175) overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen such as DAB (3,3'-diaminobenzidine).[11]
-
Counterstaining: Counterstain with hematoxylin.
-
Imaging and Analysis: Mount the slides and visualize under a microscope. Quantify the percentage of cleaved caspase-3 positive cells.
Protocol 4: Western Blot for Cleaved PARP
-
Protein Extraction: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.[12][13][14]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The appearance of the 89 kDa fragment is indicative of apoptosis.[13][14][15]
Data Presentation
Table 1: Efficacy of this compound in OPM-2 Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Number of Animals | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Twice Weekly | 10 | 1500 ± 250 | - |
| This compound (25 mg/kg) | Once Weekly | 10 | 600 ± 150 | 60 |
| This compound (50 mg/kg) | Once Weekly | 10 | 200 ± 80 | 87 |
| This compound (25 mg/kg) | Twice Weekly | 10 | 450 ± 120 | 70 |
| This compound (50 mg/kg) | Twice Weekly | 10 | Significant Regression | >100 |
Note: Data are representative and should be generated experimentally. In some studies, significant tumor regression was observed, with some mice becoming tumor-free.[2][7]
Table 2: Efficacy of this compound in MOLM-13 AML Orthotopic Xenograft Model
| Treatment Group | Dosing Schedule | Number of Animals | Tumor Growth Inhibition (%) | Tumor Regression (%) |
| Vehicle Control | Twice Weekly | 10 | - | - |
| This compound (10 mg/kg) | Twice Weekly | 10 | 47 | - |
| This compound (30 mg/kg) | Twice Weekly | 10 | 99 | - |
| This compound (60 mg/kg) | Twice Weekly | 10 | - | 75 |
Note: Data are based on published preclinical findings.[2][3][7]
Table 3: Pharmacodynamic Effects of this compound in OPM-2 Xenografts
| Treatment Group | Time Post-Dose (hours) | % Cleaved Caspase-3 Positive Cells (IHC) | Cleaved PARP (89 kDa) Expression (Western Blot, Fold Change) |
| Vehicle Control | 24 | <5 | 1.0 |
| This compound (50 mg/kg) | 6 | 25 ± 5 | 3.5 ± 0.8 |
| This compound (50 mg/kg) | 24 | 40 ± 8 | 5.2 ± 1.1 |
Note: These are illustrative data based on expected outcomes. Rapid and sustained increases in activated BAK, cleaved Caspase-3, and cleaved PARP have been reported.[2][4][7]
Conclusion
The in vivo xenograft models described provide robust and reproducible platforms for evaluating the anti-tumor efficacy of the MCL-1 inhibitor, this compound. The detailed protocols for model establishment, drug administration, and endpoint analyses will enable researchers to effectively assess the therapeutic potential of this and similar compounds in preclinical settings. The provided data tables offer a clear structure for presenting and comparing experimental outcomes. It is important to note that while this compound showed promise in preclinical and early clinical studies, its development was halted due to concerns about cardiac toxicity.[16] Nevertheless, the methodologies outlined here remain valuable for the preclinical assessment of other MCL-1 inhibitors and targeted cancer therapies.
References
- 1. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Mouse xenograft model [bio-protocol.org]
- 11. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [awsprod-cellsignal.jp]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for the Combination Study of AMG-397 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the preclinical and potential clinical study design for the combination of AMG-397, a potent and selective MCL-1 inhibitor, and venetoclax, a selective BCL-2 inhibitor. The rationale for this combination therapy lies in the complementary roles of MCL-1 and BCL-2 in promoting cancer cell survival by inhibiting apoptosis. In many hematologic malignancies, such as acute myeloid leukemia (AML) and multiple myeloma, tumor cells can develop resistance to single-agent BCL-2 inhibition by upregulating MCL-1, and vice versa. The dual inhibition of both anti-apoptotic proteins is a promising strategy to overcome resistance and achieve synergistic anti-tumor activity.
These application notes and protocols are intended to guide researchers in designing and executing preclinical and early-phase clinical studies to evaluate the safety and efficacy of the this compound and venetoclax combination.
Signaling Pathway and Mechanism of Action
This compound and venetoclax target key proteins in the intrinsic (mitochondrial) pathway of apoptosis. BCL-2 and MCL-1 are anti-apoptotic proteins that sequester pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. Venetoclax binds to BCL-2, releasing pro-apoptotic proteins to activate the apoptotic cascade.[1][2] Similarly, this compound selectively binds to MCL-1, liberating pro-apoptotic partners and triggering cell death in MCL-1-dependent cancer cells.[3] The combination of both agents ensures a more complete blockade of the anti-apoptotic machinery.
Preclinical Study Design
A robust preclinical evaluation is essential to establish the rationale for clinical trials. The following sections outline key in vitro and in vivo experiments.
In Vitro Studies
1. Cell Viability Assays
-
Objective: To determine the cytotoxic effects of this compound and venetoclax, alone and in combination, on a panel of hematologic malignancy cell lines (e.g., AML, multiple myeloma).
-
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
Treat cells with a dose-response matrix of this compound and venetoclax for 24, 48, and 72 hours.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate IC50 values for each drug and combination indices (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Table 1: Representative In Vitro Cell Viability Data
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) at ED50 |
| MOLM-13 (AML) | This compound | 50 | 0.4 (Synergistic) |
| Venetoclax | 100 | ||
| OPM-2 (MM) | This compound | 25 | 0.3 (Synergistic) |
| Venetoclax | 150 |
2. Apoptosis Assays
-
Objective: To confirm that the observed cytotoxicity is due to apoptosis.
-
Protocols:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Treat cells with this compound, venetoclax, or the combination for 24 hours.
-
Stain cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V-positive) by flow cytometry.
-
-
Western Blot for Apoptosis Markers:
-
Prepare protein lysates from treated cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against cleaved PARP, cleaved Caspase-3, and other relevant apoptosis markers.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate target engagement and disruption of protein-protein interactions.
-
Protocol:
-
Lyse treated cells with a non-denaturing buffer.
-
Incubate lysates with an antibody against BCL-2 or MCL-1.
-
Precipitate the antibody-protein complexes using protein A/G beads.
-
Wash the beads and elute the bound proteins.
-
Analyze the eluates by Western blot for the presence of BIM to assess the disruption of BCL-2/BIM and MCL-1/BIM interactions.
-
In Vivo Studies
1. Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the combination in a living organism.
-
Protocol:
-
Implant human hematologic malignancy cells (e.g., MOLM-13) subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, venetoclax alone, and the combination.
-
Administer drugs based on previously determined optimal dosing schedules (e.g., this compound twice weekly and venetoclax daily).[4][5]
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis.
-
Table 2: Representative In Vivo Efficacy Data (MOLM-13 Xenograft Model)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Tumor Regression (%) |
| Vehicle | - | 0 | 0 |
| This compound | 10 mg/kg, twice weekly | 47 | - |
| Venetoclax | 50 mg/kg, daily | 20 | - |
| This compound + Venetoclax | 10 mg/kg this compound (twice weekly) + 50 mg/kg venetoclax (daily) | - | 45[4][5] |
2. Pharmacodynamic (PD) Analysis
-
Objective: To confirm target modulation and apoptosis induction in vivo.
-
Protocol:
-
Perform immunohistochemistry (IHC) on tumor sections to assess for markers of apoptosis, such as cleaved Caspase-3.
-
Proposed Clinical Trial Design (Phase I)
Based on the preclinical data, a Phase I, open-label, dose-escalation study in patients with relapsed or refractory hematologic malignancies (e.g., AML, multiple myeloma) would be the next logical step.
1. Study Objectives
-
Primary Objective: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound in combination with venetoclax.
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity of the combination and to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
2. Patient Population
-
Adults with relapsed or refractory AML or multiple myeloma who have exhausted standard therapeutic options.
3. Study Design
-
A 3+3 dose-escalation design.
-
Cohorts of 3-6 patients will be enrolled at escalating dose levels of this compound, with venetoclax administered at a standard dose.
-
Dose escalation will be guided by the incidence of dose-limiting toxicities (DLTs).
Table 3: Proposed Dose Escalation Scheme
| Cohort | This compound Dose (Oral) | Venetoclax Dose (Oral) |
| 1 | Dose Level 1 (e.g., 20 mg twice weekly) | Standard Dose (e.g., 400 mg daily with ramp-up) |
| 2 | Dose Level 2 (e.g., 40 mg twice weekly) | Standard Dose |
| 3 | Dose Level 3 (e.g., 60 mg twice weekly) | Standard Dose |
| ... | ... | ... |
4. Safety Assessments
-
Monitoring of adverse events (AEs), serious adverse events (SAEs), and DLTs.
-
Regular laboratory assessments (hematology, chemistry).
-
Tumor Lysis Syndrome (TLS) monitoring and prophylaxis are crucial, given the mechanism of action of both drugs.
5. Efficacy Assessments
-
Response assessment according to standard criteria for the specific malignancy (e.g., International Working Group criteria for AML).
6. Pharmacokinetic and Pharmacodynamic Assessments
-
Serial blood sampling to determine the PK parameters of both drugs.
-
Optional bone marrow or peripheral blood samples for PD marker analysis (e.g., BH3 profiling, apoptosis assays).
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for hematologic malignancies by targeting the key anti-apoptotic proteins MCL-1 and BCL-2. The provided application notes and protocols offer a framework for the preclinical and early clinical investigation of this combination, with a focus on demonstrating synergy, understanding the mechanism of action, and establishing a safe and effective dosing regimen for future clinical development. Careful attention to experimental design and safety monitoring will be paramount to the successful translation of this combination therapy to the clinic.
References
Application Note: Detection of PARP Cleavage by Western Blot Following AMG-397 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for detecting Poly (ADP-ribose) polymerase (PARP) cleavage in cell lines treated with AMG-397, a potent and selective oral inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[1][2] this compound induces apoptosis by disrupting the interaction between MCL-1 and pro-apoptotic proteins, leading to caspase activation.[2][3] A key hallmark of this caspase-mediated apoptosis is the cleavage of 116 kDa PARP into an 89 kDa fragment.[4] Western blotting is a robust method to detect this cleavage event, serving as a reliable indicator of apoptosis induction. This application note details the signaling pathway, a complete experimental workflow, step-by-step protocols for cell treatment, protein extraction, and immunoblotting, as well as guidelines for data analysis and presentation.
This compound Induced Apoptosis Signaling Pathway
This compound is a BH3 mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein MCL-1 with high affinity.[1][2] This action displaces pro-apoptotic proteins (e.g., BAK, BIM), which are then free to trigger the mitochondrial or intrinsic pathway of apoptosis. This cascade results in the activation of executioner caspases, such as caspase-3 and caspase-7.[3] These activated caspases cleave numerous cellular substrates, including PARP.[4] PARP, a 116 kDa nuclear enzyme crucial for DNA repair, is cleaved at Asp214, yielding an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain, thereby inactivating its DNA repair function and ensuring the progression of apoptosis.[5]
Experimental Workflow
The procedure involves treating cultured cells with this compound, preparing cell lysates, and then using Western blot to detect the 89 kDa cleaved PARP fragment.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: A cell line sensitive to MCL-1 inhibition (e.g., OPM-2, MOLM-13, or other hematological cancer cell lines).[1]
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Culture Medium: Appropriate for the chosen cell line.
-
Reagents for Lysis:
-
Reagents for Quantification:
-
BCA Protein Assay Kit.
-
-
Reagents for Western Blot:
-
Laemmli Sample Buffer (4X or 2X).
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG and/or HRP-conjugated Goat anti-Mouse IgG.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Cell Culture and Treatment
-
Seed cells at a density to achieve 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in fresh culture medium. A suggested dose-response range is 10 nM to 1 µM. Based on published data, an IC50 of 50 nM was observed in OPM-2 cells after 24 hours.[1][3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose (typically ≤0.1%).
-
Treat cells for a desired time course (e.g., 6, 12, 24, 48 hours). A 24-hour treatment is a good starting point.[1][3]
Cell Lysate Preparation[4][6][8]
-
After treatment, place culture dishes on ice.
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., 100 µL for a 6-well plate).
-
For adherent cells, scrape them from the plate. For suspension cells, pellet and resuspend in lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load 20-30 µg of total protein per well.
SDS-PAGE and Protein Transfer[4]
-
Mix the calculated volume of lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of denatured protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against Cleaved PARP (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10000 dilution in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Qualitative Analysis: Observe the appearance of the 89 kDa cleaved PARP band and a corresponding decrease in the 116 kDa full-length PARP band in this compound-treated samples compared to the vehicle control.
-
Quantitative Analysis: Use densitometry software (e.g., ImageJ) to measure the band intensity. Normalize the cleaved PARP signal to the corresponding loading control (e.g., β-actin) for each lane.
Data Presentation
Quantitative data from Western blots should be presented clearly. Densitometry readings can be normalized and summarized in tables to compare the effects of different treatment conditions.
Table 1: Example Densitometric Analysis of PARP Cleavage in OPM-2 Cells after 24h this compound Treatment
| Treatment Group | Cleaved PARP (89 kDa) Band Intensity (Arbitrary Units) | β-Actin Band Intensity (Arbitrary Units) | Normalized Cleaved PARP (Cleaved PARP / β-Actin) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 5,120 | 85,300 | 0.06 | 1.0 |
| This compound (10 nM) | 28,450 | 84,900 | 0.33 | 5.5 |
| This compound (50 nM) | 155,600 | 86,100 | 1.81 | 30.2 |
| This compound (100 nM) | 243,100 | 85,500 | 2.84 | 47.3 |
| Staurosporine (1 µM) | 295,400 | 84,700 | 3.49 | 58.2 |
Note: The values presented are illustrative and must be determined experimentally. Staurosporine is included as a common positive control for apoptosis induction.
Table 2: Summary of Preclinical In Vivo Findings for this compound [1][3]
| Model | Treatment Schedule | Key Biomarker Changes | Outcome |
| OPM-2 Xenografts | 25 or 50 mg/kg (p.o.), once or twice weekly | Dose-dependent increase in cleaved PARP & cleaved Caspase-3 | Significant tumor regression |
| MOLM-13 Orthotopic | 10, 30, 60 mg/kg (p.o.), twice weekly | Not explicitly stated for PARP | 47% to 99% Tumor Growth Inhibition (TGI) and regression |
This table summarizes published preclinical data demonstrating the in vivo efficacy of this compound and its correlation with apoptotic markers.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by AMG-397
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-397 is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor survival and drug resistance.[1][2] this compound exerts its pro-apoptotic and antineoplastic activities by binding to MCL-1, which prevents MCL-1 from inactivating pro-apoptotic proteins.[1] This leads to the induction of apoptosis in cells that are dependent on MCL-1 for survival.[1][3] This document provides detailed application notes and a comprehensive protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that selectively binds to the BH3-binding groove of MCL-1 with high affinity.[3][4] This competitive binding displaces pro-apoptotic BH3-only proteins, such as BIM, from MCL-1.[2][3] The release of these pro-apoptotic proteins leads to the activation of the intrinsic mitochondrial pathway of apoptosis.[2][5] Key downstream events include the activation of BAX and BAK, which results in mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.[5]
Application Notes
-
Cell Line Selection: this compound has shown significant activity in hematologic malignancies such as multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).[2][3] Cell lines known to be dependent on MCL-1 for survival, such as OPM-2 (multiple myeloma), are highly sensitive to this compound.[3][4] It is recommended to screen a panel of cell lines to determine their sensitivity to this compound before conducting detailed apoptosis assays.
-
Dose-Response and Time-Course Experiments: To accurately assess the apoptotic effect of this compound, it is crucial to perform dose-response and time-course experiments. A typical starting point for this compound concentration can range from picomolar to low nanomolar concentrations, with an IC50 of around 50 nM observed in OPM-2 cells after 24 hours of exposure.[3][4] Time points for analysis can range from a few hours to 72 hours to capture both early and late apoptotic events.
-
Controls: Appropriate controls are essential for accurate data interpretation. These should include:
-
Unstained cells: To set the baseline fluorescence.
-
Vehicle-treated cells (Negative control): To determine the basal level of apoptosis in the cell population.
-
Annexin V-only stained cells: To set compensation for the Annexin V channel.
-
PI-only stained cells: To set compensation for the PI channel.
-
Positive control: A known inducer of apoptosis (e.g., staurosporine) to ensure the assay is working correctly.
-
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear and structured table for easy comparison of different treatment conditions.
| Treatment Group | Concentration | Incubation Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | - | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control | - | 24 | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound | 10 nM | 24 | 75.6 ± 4.3 | 15.1 ± 2.2 | 9.3 ± 1.8 |
| This compound | 50 nM | 24 | 40.3 ± 5.1 | 45.8 ± 4.5 | 13.9 ± 3.2 |
| This compound | 100 nM | 24 | 15.7 ± 3.8 | 60.2 ± 6.1 | 24.1 ± 4.7 |
| Positive Control | Varies | 24 | 10.5 ± 2.9 | 55.3 ± 5.8 | 34.2 ± 5.1 |
Note: The data presented in this table is representative and will vary depending on the cell line and experimental conditions.
Detailed Experimental Protocol: Flow Cytometry Analysis of Apoptosis with Annexin V and PI Staining
This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials
-
This compound
-
Cell line of interest (e.g., OPM-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
Procedure
-
Cell Seeding and Treatment: a. Seed cells at a density of 1-5 x 10^5 cells/mL in a suitable culture vessel. b. Allow cells to adhere overnight (for adherent cell lines). c. Treat cells with the desired concentrations of this compound or vehicle control. d. Incubate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: a. For suspension cells: Gently collect the cells into a microcentrifuge tube. b. For adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells) into a microcentrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization. Combine the detached cells with the collected medium. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes. d. Carefully aspirate the supernatant.
-
Cell Washing: a. Resuspend the cell pellet in 1 mL of cold PBS. b. Centrifuge at 300-400 x g for 5 minutes. c. Discard the supernatant.
-
Annexin V and PI Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6][7] c. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Sample Preparation for Flow Cytometry: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[6] b. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). b. Set up the flow cytometer using the unstained and single-stained controls to establish proper voltage settings and compensation. c. Acquire data for at least 10,000 events per sample. d. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly and handled gently to avoid mechanical damage. Titrate the amount of Annexin V and PI to find the optimal concentration for your cell type.
-
Low signal: Ensure the apoptosis induction time and this compound concentration are sufficient. Check the viability of the cells before starting the experiment.
-
Compensation issues: Prepare single-stained controls for each fluorochrome used to accurately set up compensation.
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to quantify and characterize the apoptotic effects of this compound, contributing to a better understanding of its therapeutic potential in cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Demonstrating Mcl-1/BIM Disruption by AMG-397 using Co-Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a critical role in cell survival by binding to and sequestering pro-apoptotic BH3-only proteins, such as BIM (Bcl-2-like 11).[2][3][4] Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor progression and resistance to therapy.[2] AMG-397 is a potent, selective, and orally bioavailable small molecule inhibitor of Mcl-1.[2][5][6] It binds to the BH3-binding groove of Mcl-1 with high affinity, preventing its interaction with pro-apoptotic partners and thereby inducing apoptosis in Mcl-1-dependent cancer cells.[1][5]
Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions.[7] This application note provides a detailed protocol for utilizing Co-IP followed by Western blotting to demonstrate and quantify the disruption of the Mcl-1/BIM complex upon treatment with this compound.
Mcl-1/BIM Signaling Pathway in Apoptosis
Under normal survival conditions, the anti-apoptotic protein Mcl-1 sequesters the pro-apoptotic protein BIM, preventing it from activating the downstream apoptosis effectors BAX and BAK.[2] This inhibition of the intrinsic apoptosis pathway is crucial for the survival of many cell types, including various cancer cells.[2][8]
Principle of the Co-IP Assay for Inhibitor Efficacy
This assay uses an antibody to capture Mcl-1 from cell lysates, pulling down Mcl-1 and any associated proteins. The amount of BIM that is co-precipitated with Mcl-1 is then detected by Western blot. In untreated cells, a strong BIM signal is expected, indicating an intact Mcl-1/BIM complex. When cells are treated with an effective Mcl-1 inhibitor like this compound, the drug occupies the binding site on Mcl-1, causing BIM to be released. This results in a dose-dependent decrease in the amount of BIM co-precipitated with Mcl-1, providing direct evidence of target engagement and disruption of the protein-protein interaction in a cellular context.
Quantitative Data for this compound
This compound has been characterized by its high-affinity binding to Mcl-1 and its potent activity in Mcl-1-dependent cancer cell lines.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (Ki) | 15 pM | In vitro binding assay | [5] |
| Cell Viability (IC50) | 50 nM | OPM-2 (Multiple Myeloma) | [5][6] |
Experimental Protocol: Mcl-1/BIM Co-Immunoprecipitation
This protocol outlines the steps to assess the disruption of the Mcl-1/BIM interaction in a cancer cell line (e.g., OPM-2 multiple myeloma cells) following treatment with this compound.
Materials and Reagents
-
Cell Line: OPM-2 or other Mcl-1 dependent cell line.
-
Compound: this compound (dissolved in DMSO).
-
Antibodies:
-
Co-IP "bait" antibody: Anti-Mcl-1 (e.g., Rabbit monoclonal).
-
Western blot "prey" antibody: Anti-BIM (e.g., Mouse monoclonal).
-
Loading control antibody: Anti-β-actin.
-
Isotype control IgG (e.g., Rabbit IgG).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
PBS (Phosphate-Buffered Saline).
-
Co-IP Lysis Buffer (e.g., 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).[9]
-
Wash Buffer (Co-IP Lysis Buffer with lower detergent, e.g., 0.1% CHAPS).
-
Elution Buffer (e.g., 1X Laemmli sample buffer).
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot reagents.
-
Experimental Workflow
Detailed Protocol Steps
-
Cell Culture and Treatment:
-
Culture OPM-2 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours).
-
Harvest at least 10-20 x 10^6 cells per condition. Wash cells once with ice-cold PBS and pellet by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation (IP):
-
Normalize the protein concentration for all samples. Use 1-2 mg of total protein per IP.
-
Save 50 µg of lysate from each sample to serve as the "Input" control.
-
To the remaining lysate, add 2-4 µg of anti-Mcl-1 antibody (for the experiment) or Rabbit IgG (for the negative control).
-
Incubate at 4°C for 4 hours to overnight on a rotator.
-
-
Capture and Washing:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each IP sample.
-
Incubate at 4°C for 1-2 hours on a rotator to capture the antibody-protein complexes.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Use the magnetic stand to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted IP samples and the "Input" samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies:
-
One blot for the IP samples probed with anti-BIM antibody.
-
A second blot for the IP samples probed with anti-Mcl-1 antibody (to confirm equal pulldown of the "bait" protein).
-
A third blot for the "Input" samples probed with anti-Mcl-1, anti-BIM, and anti-β-actin (to confirm protein expression and equal loading).
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis and Interpretation
-
Input Lanes: Confirm that the total cellular levels of Mcl-1 and BIM are not significantly altered by the short this compound treatment. β-actin serves as a loading control.
-
IgG Control Lane: This lane should show no or minimal bands for Mcl-1 or BIM, confirming the specificity of the IP antibody.
-
Mcl-1 IP Lanes:
-
When probed for Mcl-1, all lanes (vehicle and this compound treated) should show a strong band of similar intensity, confirming that an equal amount of Mcl-1 was immunoprecipitated in each condition.
-
When probed for BIM, the vehicle-treated lane should show a clear band, representing the BIM that was co-precipitated with Mcl-1. The intensity of this BIM band should decrease in a dose-dependent manner with increasing concentrations of this compound.
-
-
Quantification: Use densitometry software to measure the band intensities.[9] For each condition, normalize the co-precipitated BIM signal to the immunoprecipitated Mcl-1 signal. The results can be plotted as "% BIM Bound" versus this compound concentration.
This compound Mechanism of Action
This compound acts by competitively binding to Mcl-1, which leads to the dissociation of BIM. The released BIM is then free to activate the mitochondrial apoptosis pathway, culminating in cancer cell death.
References
- 1. Facebook [cancer.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 9. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-397 Dosing in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG-397 is a potent and selective, orally bioavailable small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1), a key anti-apoptotic protein frequently overexpressed in various cancers. Inhibition of MCL1 by this compound triggers apoptosis in cancer cells dependent on MCL1 for survival. These application notes provide detailed protocols for in vivo mouse studies to evaluate the efficacy and pharmacodynamics of this compound, focusing on dosing schedules for xenograft and orthotopic models of hematological malignancies.
Data Presentation: this compound In Vivo Dosing Schedules
The following tables summarize the reported dosing schedules for this compound in preclinical mouse models.
Table 1: Dosing Schedule for this compound in OPM2 Multiple Myeloma Xenograft Model
| Parameter | Details | Reference |
| Cell Line | OPM2 (Human Multiple Myeloma) | [1][2] |
| Mouse Strain | Immunocompromised (e.g., NOD/SCID or Athymic Nude) | |
| Tumor Model | Subcutaneous Xenograft | [1][2] |
| This compound Dose | 25 mg/kg or 50 mg/kg | [1][2] |
| Dosing Route | Oral (p.o.) | [1][2] |
| Dosing Schedule | Once or twice weekly (discontinuous) | [1][2] |
| Observed Outcome | Significant tumor regression. At 50 mg/kg (once or twice weekly), 9 out of 10 mice were tumor-free at the end of the study. | [1][2] |
Table 2: Dosing Schedule for this compound in MOLM-13 Acute Myeloid Leukemia (AML) Orthotopic Model
| Parameter | Details | Reference |
| Cell Line | MOLM-13 (Human Acute Myeloid Leukemia) | [1][2] |
| Mouse Strain | Immunocompromised (e.g., NOD/SCID or NSG) | |
| Tumor Model | Orthotopic | [1][2] |
| This compound Dose | 10 mg/kg, 30 mg/kg, or 60 mg/kg | [1][2] |
| Dosing Route | Oral (p.o.) | [1][2] |
| Dosing Schedule | Twice weekly | [1][2] |
| Observed Outcome | 10 mg/kg: 47% Tumor Growth Inhibition (TGI)30 mg/kg: 99% TGI60 mg/kg: 75% Regression | [1][2] |
Table 3: Combination Dosing Schedule for this compound with Venetoclax in MOLM-13 AML Orthotopic Model
| Parameter | Details | Reference |
| Cell Line | MOLM-13 (Human Acute Myeloid Leukemia) | [1][2] |
| Mouse Strain | Immunocompromised (e.g., NOD/SCID or NSG) | |
| Tumor Model | Orthotopic | [1][2] |
| This compound Dose | 10 mg/kg | [1][2] |
| This compound Dosing | Oral (p.o.), twice weekly | [1][2] |
| Venetoclax Dose | 50 mg/kg | [1][2] |
| Venetoclax Dosing | Oral (p.o.), daily | [1][2] |
| Observed Outcome | 45% Regression | [1][2] |
Experimental Protocols
Protocol 1: OPM2 Subcutaneous Xenograft Model
1. Cell Culture:
-
Culture OPM2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before implantation.
2. Animal Model:
-
Use female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the study begins.
3. Tumor Implantation:
-
Harvest OPM2 cells and resuspend in sterile phosphate-buffered saline (PBS) or serum-free media.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a total volume of 100-200 µL into the right flank of each mouse.
4. Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
5. This compound Formulation and Administration:
-
Prepare a formulation of this compound in a vehicle suitable for oral administration (e.g., 0.5% hydroxypropyl methylcellulose [HPMC] and 0.2% Tween® 80 in sterile water).
-
Administer this compound or vehicle control via oral gavage at the doses and schedules outlined in Table 1.
6. Efficacy and Pharmacodynamic Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study or at specified time points, euthanize mice and collect tumors for pharmacodynamic analysis.
-
For pharmacodynamic studies, tumors can be harvested at various time points after the last dose (e.g., 4, 8, 24 hours) to assess target engagement.
-
Analyze tumors for biomarkers of apoptosis such as cleaved caspase-3 and cleaved PARP by immunohistochemistry (IHC) or western blot.
Protocol 2: MOLM-13 Orthotopic AML Model
1. Cell Culture:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
3. Orthotopic Implantation:
-
Harvest MOLM-13 cells and resuspend in sterile PBS.
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL intravenously (i.v.) via the tail vein.
4. Disease Monitoring:
-
Monitor the development of leukemia by observing clinical signs (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Engraftment can be monitored by flow cytometry for human CD45+ cells in peripheral blood samples.
5. This compound Administration:
-
Once engraftment is confirmed or at a specified time post-injection, begin treatment.
-
Administer this compound or vehicle control via oral gavage according to the schedules in Table 2 and Table 3.
6. Efficacy Endpoints:
-
Monitor survival of the mice in each treatment group.
-
At the end of the study, collect bone marrow, spleen, and peripheral blood to assess tumor burden by flow cytometry (human CD45+) or histology.
Mandatory Visualization
MCL1 Signaling Pathway and Apoptosis Regulation
Caption: MCL1 signaling pathway in apoptosis regulation.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for the Quantification of AMG-397 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-397 is a potent and selective inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein, an anti-apoptotic member of the BCL-2 family.[1][2][3] Overexpression of MCL-1 is associated with tumorigenesis and drug resistance in various cancers.[2][4] By binding to MCL-1, this compound disrupts its interaction with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells that are dependent on MCL-1 for survival.[2][3][5] The development of robust bioanalytical methods for the accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.
This document provides a detailed, representative protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As specific, validated methods for this compound are not publicly available, this protocol is based on established and widely accepted methodologies for the quantification of small molecules in biological matrices.[6][7][8] The presented method utilizes a protein precipitation sample preparation technique followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Signaling Pathway of this compound Target: MCL-1
This compound functions by inhibiting the MCL-1 protein, which is a key regulator of the intrinsic apoptotic pathway. The following diagram illustrates the central role of MCL-1 in cell survival and how its inhibition by this compound promotes apoptosis.
Experimental Workflow for this compound Quantification
The following diagram outlines the proposed workflow for the quantification of this compound in plasma samples.
Detailed Experimental Protocol
This protocol describes a representative LC-MS/MS method for the quantification of this compound in human plasma. Note: This method would require optimization and validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) before implementation.[9][10][11]
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)
-
Human plasma with K2EDTA as anticoagulant
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO or methanol).
-
This compound Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into plasma for calibration standards and quality control samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the SIL-IS in a similar manner. The concentration of the IS working solution should be optimized based on the MS response.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate this compound working solutions to prepare a calibration curve consisting of a blank, a zero standard (blank plasma with IS), and at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
-
Add 10 µL of the IS working solution to all wells except the blank.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate plasma proteins.[12][13][14]
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
5. LC-MS/MS Conditions (Representative)
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure this compound and its SIL-IS to identify precursor and product ions (e.g., this compound: Q1 -> Q3; IS: Q1' -> Q3') |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary (Representative)
The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in plasma. These values are based on typical acceptance criteria outlined in regulatory guidelines.[9][11]
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | To be determined based on expected plasma concentrations | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |
| Precision of Back-calculated Concentrations | ≤ 15% CV (≤ 20% at LLOQ) | Meets criteria |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Performance |
| Recovery | Consistent and precise across QC levels |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
Conclusion
The provided application note and protocol outline a representative LC-MS/MS method for the quantification of this compound in human plasma. While specific parameters for this compound require experimental determination, the described workflow, utilizing protein precipitation for sample preparation followed by reversed-phase chromatography and tandem mass spectrometry, provides a robust foundation for method development and validation. The successful implementation of such a method is essential for advancing the understanding of this compound's pharmacokinetic profile and its clinical development as a targeted cancer therapeutic.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
AMG-397 off-target effects and kinase screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects and kinase screening of AMG-397, a potent and selective oral inhibitor of Myeloid Cell Leukemia 1 (MCL-1).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary known safety concern with this compound?
A1: The primary safety concern that led to the clinical hold of this compound is cardiotoxicity.[1][2] This has been a recurring issue for several MCL-1 inhibitors that have entered clinical trials.[2]
Q2: Is the cardiotoxicity of this compound caused by off-target kinase effects?
A2: While this compound has been evaluated for off-target interactions, the prevailing hypothesis is that the observed cardiotoxicity is an on-target effect related to the inhibition of MCL-1 in cardiomyocytes.[3][4] MCL-1 is known to play a crucial role in mitochondrial function and survival of cardiomyocytes.[3][4] Inhibition of MCL-1 in these cells can disrupt mitochondrial integrity, leading to cell death that is often necrotic rather than apoptotic.
Q3: Were any off-target interactions identified for this compound?
A3: According to the clinical trial protocol for NCT03465540, this compound was found to interact with several off-target receptors in vitro. However, these interactions were not anticipated to be clinically significant within the proposed therapeutic dose range. Specific details of these off-target interactions and the receptors involved are not publicly available.
Q4: Was this compound screened against a panel of kinases?
A4: As a standard part of preclinical development for kinase inhibitors, it is highly probable that this compound was screened against a kinase panel to assess its selectivity. However, the specific results of such a kinome scan for this compound are not publicly disclosed.
Q5: How can I assess the potential for cardiotoxicity of an MCL-1 inhibitor in my experiments?
A5: It is recommended to use a multi-pronged approach. In vitro, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable model to assess effects on viability, contractility, and mitochondrial function. For in vivo studies, rodent models can provide insights into systemic effects, and monitoring cardiac biomarkers such as troponin is crucial.
II. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell death in non-cancerous cell lines | On-target MCL-1 inhibition in cells dependent on MCL-1 for survival. | Verify the MCL-1 dependency of your cell line. Consider using cell lines with known low MCL-1 dependence as negative controls. |
| Off-target effects. | Perform a broader screening of your compound against a panel of relevant kinases and receptors to identify potential off-target liabilities. | |
| Inconsistent results in cardiomyocyte viability assays | Poor compound solubility or stability in media. | Prepare fresh stock solutions of this compound and ensure complete dissolution before adding to the culture media. |
| Insufficient treatment duration to observe effects. | Extend the treatment duration (e.g., 48-72 hours) as cardiotoxic effects may be delayed. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity. | |
| Difficulty distinguishing between apoptosis and necrosis in cardiomyocytes | MCL-1 inhibitor-induced cardiotoxicity often manifests as necrosis. | Use a combination of assays. For example, Annexin V/Propidium Iodide (PI) staining can help differentiate between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive). |
III. Data Presentation
While specific quantitative data for this compound's off-target kinase profile is not publicly available, a typical kinase screening dataset would be presented as follows:
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical MCL-1 Inhibitor
| Kinase Target | IC₅₀ (nM) | % Inhibition @ 1 µM |
| MCL-1 (On-Target) | 0.5 | 99% |
| Kinase A | >10,000 | <10% |
| Kinase B | 5,200 | 25% |
| Kinase C | >10,000 | <5% |
| ... | ... | ... |
| Kinase X | 8,500 | 15% |
This table is a template. Actual data for this compound is not publicly available.
IV. Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiolabeled ATP Method)
This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.
Objective: To determine the concentration of the test compound (e.g., this compound) required to inhibit 50% of the kinase activity (IC₅₀).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Adenosine triphosphate (ATP), non-radiolabeled
-
[γ-³²P]ATP
-
Test compound stock solution (in DMSO)
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cardiomyocyte Contractility Assay
This protocol outlines a general method for assessing the effect of a compound on the contractility of cardiomyocytes in vitro.
Objective: To evaluate the impact of the test compound on the beating rate and amplitude of cultured cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cardiomyocyte culture medium
-
Multi-well plates suitable for microscopy
-
Test compound stock solution (in DMSO)
-
High-speed video microscopy system
-
Image analysis software capable of motion tracking
Procedure:
-
Plate hiPSC-CMs on multi-well plates and culture until a spontaneously contracting monolayer is formed.
-
Acquire baseline video recordings of cardiomyocyte contractility before adding the test compound.
-
Add the test compound at various concentrations to the culture medium. Include a vehicle control (DMSO).
-
Incubate the cells with the compound for the desired duration (e.g., acute exposure for minutes to hours, or chronic exposure for days).
-
Following incubation, acquire video recordings of cardiomyocyte contractility at each concentration.
-
Use image analysis software to quantify contractility parameters such as beat rate, amplitude of contraction, and contraction/relaxation kinetics.
-
Compare the contractility parameters of compound-treated cells to the baseline and vehicle control to determine the effect of the compound.
V. Visualizations
Caption: this compound Mechanism of Action in Apoptosis.
Caption: General Workflow for Kinase Inhibitor Screening.
Caption: Hypothesized On-Target Cardiotoxicity of this compound.
References
Technical Support Center: Mechanisms of Acquired Resistance to AMG-397
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to AMG-397, a potent and selective oral inhibitor of the anti-apoptotic protein MCL-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a BH3 mimetic that selectively binds to the BH3-binding groove of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family.[1] This binding displaces pro-apoptotic proteins, such as BIM, from MCL-1, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1][2][3]
Q2: My cells, initially sensitive to this compound, are now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
While specific data on acquired resistance to this compound is limited due to its discontinued clinical development, preclinical studies with other selective MCL-1 inhibitors suggest two primary mechanisms of acquired resistance:
-
Upregulation of other anti-apoptotic BCL-2 family proteins: The most commonly observed mechanism is the upregulation of BCL-xL.[4][5][6][7] Increased levels of BCL-xL can compensate for the inhibition of MCL-1 by sequestering pro-apoptotic proteins, thereby maintaining cell survival. Upregulation of BCL-2 has also been observed in some contexts.
-
Activation of pro-survival signaling pathways: Activation of pathways such as the PI3K/AKT/mTOR cascade can promote cell survival and confer resistance to MCL-1 inhibition.[5] This can occur through various upstream signals and results in the phosphorylation and stabilization of anti-apoptotic proteins or the inhibition of pro-apoptotic factors.
Q3: Are on-target mutations in the MCL1 gene a likely cause of resistance to this compound?
While on-target mutations are a common resistance mechanism for many targeted therapies, there is currently limited evidence to suggest that specific mutations in the MCL1 gene are a frequent cause of acquired resistance to this compound or other selective MCL-1 inhibitors in preclinical models. However, it remains a theoretical possibility that should not be entirely dismissed in your experimental investigations.
Q4: How can I experimentally determine if my resistant cells have upregulated BCL-xL?
You can assess BCL-xL expression levels using the following standard molecular biology techniques:
-
Western Blotting: This is the most direct method to quantify BCL-xL protein levels. Compare the protein expression in your resistant cell line to the parental, sensitive cell line.
-
Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure the mRNA levels of BCL2L1 (the gene encoding BCL-xL) to determine if the upregulation is occurring at the transcriptional level.
-
Flow Cytometry (Intracellular Staining): This can be used for a semi-quantitative assessment of BCL-xL protein levels on a single-cell basis.
Q5: What are the therapeutic strategies to overcome acquired resistance to this compound?
Based on the likely mechanisms of resistance, the following combination strategies could be explored in a preclinical setting:
-
Dual inhibition of MCL-1 and BCL-xL: Combining this compound with a selective BCL-xL inhibitor (e.g., A-1331852) has shown synergy in overcoming resistance in various cancer models.[8]
-
Inhibition of pro-survival signaling pathways: If activation of the PI3K/AKT/mTOR pathway is identified, combining this compound with an inhibitor of this pathway (e.g., a PI3K inhibitor like idelalisib or a dual PI3K/mTOR inhibitor like NVP-BEZ235) may restore sensitivity.[5]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in long-term cell culture experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Emergence of a resistant subpopulation with upregulated BCL-xL. | 1. Perform Western blot analysis for MCL-1 and BCL-xL in both parental and suspected resistant cells. 2. Conduct a cell viability assay with a combination of this compound and a BCL-xL inhibitor. | Increased BCL-xL protein levels in the resistant population. Synergistic cell killing with the combination treatment, restoring sensitivity. |
| Activation of the PI3K/AKT survival pathway. | 1. Perform Western blot analysis for phosphorylated AKT (p-AKT) and total AKT. 2. Treat resistant cells with a combination of this compound and a PI3K or AKT inhibitor. | Increased p-AKT/total AKT ratio in resistant cells. Re-sensitization to this compound in the presence of the signaling pathway inhibitor. |
Problem 2: Inconsistent results in apoptosis assays following this compound treatment.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Heterogeneous cell population with varying dependence on MCL-1. | 1. Perform single-cell cloning to establish a homogenous population. 2. Conduct BH3 profiling to assess the dependency of individual clones on different BCL-2 family members. | Isolation of clones with consistent sensitivity to this compound. Identification of clones with high MCL-1 dependence for further experiments. |
| Suboptimal assay conditions. | 1. Titrate the concentration of this compound and the incubation time for the apoptosis assay. 2. Ensure proper controls are included (e.g., vehicle control, positive control for apoptosis). | Determination of the optimal dose and time for inducing apoptosis in your specific cell line. Reliable and reproducible apoptosis data. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on MCL-1 and BCL-2 family inhibitors, which can serve as a reference for your own experiments.
Table 1: IC50 Values of Selective BCL-2 Family Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Compound | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| OCI-AML2 | Venetoclax (BCL-2i) | 10 | >10,000 | >1000 |
| THP-1 | Venetoclax (BCL-2i) | 50 | >10,000 | >200 |
| SU-DHL-4 | ABT-737 (BCL-2/xL/wi) | 20 | >10,000 | >500 |
Data compiled from studies on acquired resistance to BCL-2 inhibitors, where MCL-1 or BCL-xL upregulation is a common resistance mechanism.
Table 2: Changes in Protein Expression in Resistant Cell Lines
| Cell Line | Resistance to | Upregulated Protein | Fold Increase (Protein Level) |
| OCI-AML2-R | Venetoclax | BCL-xL | ~5-10 fold |
| THP-1-R | Venetoclax | MCL-1 | ~3-5 fold |
| SU-DHL-4-R | ABT-737 | MCL-1 & BFL-1 | Variable, significant increase |
These values are approximate and can vary depending on the specific resistant clone and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the IC50 of this compound: Culture the parental cancer cell line of interest and perform a dose-response curve with this compound for 48-72 hours to determine the initial IC50 value.
-
Chronic Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner every 2-4 weeks.
-
Isolation of Resistant Clones: After several months of continuous culture with escalating doses of this compound, a resistant population should emerge. Isolate single-cell clones from this population using limited dilution or single-cell sorting.
-
Characterization of Resistance: Expand the isolated clones and confirm their resistance by re-determining the IC50 of this compound. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
Protocol 2: Western Blot Analysis of BCL-2 Family Proteins
-
Cell Lysis: Harvest parental and this compound resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for MCL-1, BCL-xL, BCL-2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Protocol 3: BH3 Profiling to Assess Apoptotic Priming
-
Mitochondria Isolation: Isolate mitochondria from both parental and resistant cells by digitonin permeabilization.
-
BH3 Peptide Treatment: Aliquot the isolated mitochondria and treat with a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations. These peptides will selectively antagonize different anti-apoptotic BCL-2 family members.
-
Cytochrome c Release Assay: After incubation with the BH3 peptides, pellet the mitochondria and measure the amount of cytochrome c released into the supernatant using an ELISA or Western blot.
-
Data Analysis: The degree of cytochrome c release in response to specific BH3 peptides indicates the cell's dependence on the corresponding anti-apoptotic protein for survival. For example, increased sensitivity to the BAD peptide in resistant cells might suggest an increased dependence on BCL-xL.
Visualizations
Caption: this compound mechanism of action in a sensitive cancer cell.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation [mdpi.com]
Technical Support Center: Investigating AMG-397-Induced Cardiotoxicity In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals investigating the in vitro cardiotoxicity of AMG-397, a potent and selective MCL-1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The cardiotoxicity associated with this compound and other MCL-1 inhibitors is primarily an on-target effect stemming from the critical role of Myeloid Cell Leukemia-1 (MCL-1) in cardiomyocyte survival and mitochondrial function. MCL-1 is essential for maintaining mitochondrial homeostasis. Its inhibition by this compound disrupts the balance of mitochondrial fission and fusion, leading to mitochondrial dysfunction, impaired energy production, and ultimately, cardiomyocyte death.[1] This cell death is often characterized as necrosis rather than apoptosis.
Q2: Why are human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) a recommended in vitro model for studying this compound cardiotoxicity?
A2: hiPSC-CMs are a highly relevant in vitro model because they are of human origin and recapitulate many of the key electrophysiological and metabolic characteristics of native human cardiomyocytes. This makes them more predictive of potential human cardiotoxicity compared to animal models or non-cardiac cell lines. They allow for the assessment of various cardiotoxic endpoints, including changes in cell viability, contractility, electrophysiology, and mitochondrial function in a human-relevant context.
Q3: What are the key indicators of cardiotoxicity to monitor in hiPSC-CMs treated with this compound?
A3: Key indicators of this compound-induced cardiotoxicity in hiPSC-CMs include:
-
Decreased Cell Viability: A reduction in the number of viable cardiomyocytes.
-
Altered Beating Properties: Changes in beat rate, amplitude, and rhythmicity, including arrhythmias.
-
Mitochondrial Dysfunction: Impaired mitochondrial respiration, as indicated by decreased oxygen consumption rates (OCR), reduced ATP production, and dissipation of the mitochondrial membrane potential.
-
Release of Cardiac Biomarkers: Increased levels of cardiac troponins (cTnI or cTnT) in the culture medium, which are sensitive and specific markers of cardiomyocyte injury.
Q4: How can I differentiate between apoptotic and necrotic cell death in my experiments?
A4: A combination of assays is recommended to distinguish between apoptosis and necrosis. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a common method.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic. Given that MCL-1 inhibition in cardiomyocytes is suggested to primarily induce necrosis, observing a significant population of Annexin V-negative/PI-positive cells would be consistent with this mechanism.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro investigation of this compound-induced cardiotoxicity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cardiomyocyte viability/beating between wells | 1. Uneven cell seeding density.2. Edge effects in the culture plate.3. Inconsistent drug concentration due to poor mixing. | 1. Optimize cell seeding to achieve a uniform, confluent monolayer. Use a hemocytometer for accurate cell counting.2. Avoid using the outer wells of the plate for experiments. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.3. Ensure thorough but gentle mixing of the drug in the culture medium before adding it to the cells. |
| No observable cardiotoxic effect at expected concentrations | 1. Sub-optimal drug concentration.2. Insufficient treatment duration.3. Poor compound solubility or stability in the culture medium. | 1. Perform a dose-response study with a wider range of this compound concentrations.2. Extend the incubation time (e.g., 24, 48, and 72 hours) to allow for the development of toxic effects.3. Prepare fresh stock solutions of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
| High background in apoptosis/necrosis assays | 1. Rough handling of cells during staining.2. Over-digestion during cell detachment.3. Poor quality of hiPSC-CMs. | 1. Handle cells gently during washing and centrifugation steps to minimize mechanical damage.2. Optimize the incubation time and concentration of the detachment reagent.3. Ensure the starting population of hiPSC-CMs is of high purity and viability. |
| Inconsistent or low-quality data from Seahorse XF Mito Stress Test | 1. Sub-optimal cell seeding density.2. Incorrect preparation of assay medium or compounds.3. Air bubbles in the wells. | 1. Determine the optimal seeding density for your hiPSC-CMs to ensure a consistent monolayer.2. Prepare fresh assay medium and compound solutions on the day of the experiment. Ensure the pH of the assay medium is correct.3. Be careful not to introduce air bubbles when adding medium or compounds to the plate. |
Quantitative Data Summary
While specific in vitro cardiotoxicity data for this compound is not extensively available in the public domain, the following tables summarize representative data for other selective MCL-1 inhibitors in hiPSC-CMs, which can serve as a reference for the expected class effect.
Table 1: Effect of MCL-1 Inhibitors on hiPSC-CM Viability and Caspase Activity
| MCL-1 Inhibitor | Assay | Concentration | Effect | Time Point |
| AZD5991 | Caspase 3/7 Activity | 1 µM | Significant Increase | 48 hours |
| AZD5991 | Cell Viability | 1-10 µM | Significant Decrease | 48 hours |
| S64315 (MIK665) | Caspase 3/7 Activity | 1 µM | Significant Increase | 48 hours |
| S64315 (MIK665) | Cell Viability | 1-10 µM | Significant Decrease | 48 hours |
Data is illustrative and compiled from various in vitro studies. Actual values may vary depending on the specific experimental conditions and hiPSC-CM line used.
Table 2: Illustrative Effects of MCL-1 Inhibition on Mitochondrial Respiration in hiPSC-CMs
| Parameter | Effect of MCL-1 Inhibition | Interpretation |
| Basal Respiration | Decrease | Reduced baseline oxygen consumption. |
| ATP Production | Decrease | Impaired mitochondrial ATP synthesis. |
| Maximal Respiration | Decrease | Reduced capacity to respond to increased energy demand. |
| Spare Respiratory Capacity | Decrease | Reduced ability to handle cellular stress. |
This table represents the expected qualitative changes in mitochondrial function upon MCL-1 inhibition based on the known mechanism of action.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Apoptosis/Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding: Plate hiPSC-CMs in a suitable format (e.g., 96-well plate) at a pre-determined optimal density and allow them to recover and resume spontaneous beating.
-
Compound Treatment: Treat the hiPSC-CMs with various concentrations of this compound and appropriate vehicle controls for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Gently detach the cells using a suitable non-enzymatic cell dissociation solution.
-
Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Protocol 2: Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed hiPSC-CMs in a Seahorse XF cell culture microplate at a density that forms a confluent monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Compound Treatment: Treat the hiPSC-CMs with this compound for the desired time.
-
Assay Preparation: a. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. b. Incubate the cell plate in a non-CO2 37°C incubator for 1 hour. c. Load the injection ports of the hydrated sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone/antimycin A).
-
Seahorse XF Analysis: a. Calibrate the instrument with the sensor cartridge. b. Replace the calibrant plate with the cell plate and initiate the assay. c. The instrument will measure the oxygen consumption rate (OCR) at baseline and in response to the injected compounds, allowing for the calculation of key mitochondrial parameters.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits MCL-1, disrupting mitochondrial homeostasis and leading to cardiomyocyte necrosis.
Caption: A general experimental workflow for assessing this compound-induced cardiotoxicity in vitro.
Caption: A logical workflow for troubleshooting unexpected results in cardiotoxicity experiments.
References
Technical Support Center: Optimizing AMG-397 Solubility for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when preparing AMG-397 for cell-based assays. The following information is intended to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).
Q2: I observed precipitation when diluting my this compound stock solution in cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%, to minimize solvent-induced cytotoxicity. Some cell lines may tolerate slightly higher concentrations, but this should be determined empirically.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO first to get closer to your final desired concentration before the final dilution into the aqueous cell culture medium.
-
Working Solution Preparation: Prepare an intermediate, more dilute stock solution in DMSO. Then, add this intermediate stock to your cell culture medium.
-
Vortexing/Mixing: When making the final dilution, add the this compound solution dropwise to the vigorously vortexing or stirring cell culture medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Temperature: Ensure your cell culture medium is at 37°C when adding the this compound solution, as solubility can be temperature-dependent.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and affect its activity.
Q4: Can I dissolve this compound directly in PBS or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous buffers like PBS or cell culture media due to its low aqueous solubility. This will likely result in an incomplete dissolution and an inaccurate final concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution vial. | The compound has come out of solution during storage. | Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound before use. If precipitation persists, the solution may be supersaturated; consider preparing a new, less concentrated stock. |
| Inconsistent results between experiments. | - Inaccurate initial concentration due to incomplete dissolution.- Degradation of the compound from improper storage.- Precipitation of the compound in the assay plate. | - Ensure complete dissolution of the stock solution before each use.- Aliquot stock solutions to avoid freeze-thaw cycles.- Visually inspect assay plates under a microscope for any signs of compound precipitation before and during the experiment. |
| Higher than expected cell death in vehicle control wells. | The final DMSO concentration is too high for the cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, does not exceed this limit. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mM | The solvent of choice for preparing high-concentration stock solutions. |
| Ethanol | Insoluble | Not recommended for dissolving this compound. |
| Water / PBS | Insoluble | Not recommended for dissolving this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
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Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquot and store: Once fully dissolved, aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
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10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile dilution tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 10 mM stock solution in sterile DMSO to create an intermediate stock (e.g., 1 mM). This will make the final dilution into the aqueous medium less prone to precipitation.
-
-
Prepare the final working solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While vortexing the cell culture medium, add the required volume of the this compound stock (or intermediate stock) dropwise to achieve the desired final concentration.
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For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Use immediately: Use the freshly prepared working solution for your cell-based assay immediately to prevent any potential for precipitation over time.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound action.
Technical Support Center: Troubleshooting Inconsistent Results in AMG-397 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the MCL-1 inhibitor, AMG-397.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] It competitively binds to the BH3-binding groove of MCL-1, preventing the sequestration of pro-apoptotic proteins like BIM.[2][3] This disruption frees pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[4]
Q2: What are the expected downstream effects of successful MCL-1 inhibition by this compound?
Successful inhibition of MCL-1 by this compound should lead to the induction of apoptosis.[1] Key downstream effects include the disruption of the MCL-1/BIM complex, an increase in Caspase-3/7 activity, and a subsequent decrease in cell viability in MCL-1 dependent cell lines.[2][3]
Q3: Why am I observing inconsistent or no effect of this compound in my experiments?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including:
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Cell Line Dependency: Not all cell lines are dependent on MCL-1 for survival.[3]
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Experimental Conditions: Minor variations in cell culture conditions, inhibitor concentration, or treatment duration can significantly impact outcomes.[5][6]
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Inhibitor Stability: Improper storage and handling of this compound can compromise its potency.[5]
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Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cell viability or apoptosis.[6]
Q4: What are the known mechanisms of resistance to MCL-1 inhibitors like this compound?
Resistance to MCL-1 inhibitors can be intrinsic or acquired. Potential mechanisms include:
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Upregulation of other anti-apoptotic proteins: Cells may compensate for MCL-1 inhibition by upregulating other BCL-2 family members like BCL-2 or BCL-xL.
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Mutations in the MCL-1 binding groove: Alterations in the drug-binding site can prevent this compound from effectively inhibiting MCL-1.
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Activation of bypass signaling pathways: Cells may activate alternative survival pathways to circumvent apoptosis.[5]
Troubleshooting Guides
Issue 1: No Observable Effect of this compound at Tested Concentrations
| Possible Cause | Recommended Solution |
| Concentration is too low. | Test a higher and broader concentration range. A logarithmic dilution series (e.g., 1 nM to 100 µM) is recommended to establish a dose-response curve.[6] |
| Cell line is not dependent on MCL-1. | Confirm the MCL-1 dependency of your cell line using techniques like siRNA or shRNA knockdown of MCL-1. Test other cell lines known to be sensitive to MCL-1 inhibition.[7] Hematological malignancy cell lines have shown greater sensitivity.[3] |
| Compound instability. | Ensure this compound is properly stored according to the manufacturer's instructions. Prepare fresh working solutions for each experiment and minimize freeze-thaw cycles.[6] |
| Insensitive assay. | Use a positive control to validate your assay's performance. Consider using a more sensitive assay for detecting apoptosis, such as a Caspase-3/7 activity assay.[6] |
| Serum protein binding. | Serum proteins can bind to small molecules, reducing their effective concentration. Consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line.[6] |
Issue 2: High Level of Cell Death Observed Across All Concentrations
| Possible Cause | Recommended Solution |
| Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust experimental concentrations to be below the cytotoxic threshold.[6] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.[6][8] |
| Off-target effects. | Use a structurally different inhibitor for the same target to see if it produces a similar phenotype.[7] |
Issue 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency at the time of treatment, and media composition.[6] |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.[6] |
| Cell line heterogeneity. | Different subclones within a cell line population may exhibit varying sensitivity to this compound. Consider single-cell cloning to establish a more homogenous population.[5] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of a biological response (e.g., cell viability).
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
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Readout: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTS assay).
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.[7]
Protocol 2: Time-Course Experiment
Objective: To determine the optimal treatment duration for observing the desired effect of this compound.
Methodology:
-
Cell Seeding: Plate cells in multiple plates as described in Protocol 1.
-
Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., the IC50 value determined from the dose-response experiment).
-
Incubation and Readout: Measure the biological response of interest (e.g., Caspase-3/7 activity or cell viability) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[8]
-
Data Analysis: Plot the biological response against time to identify the optimal time point for the desired effect.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | MCL-1 Dependency | IC50 (nM) |
| OPM2 | Multiple Myeloma | High | 50 |
| MOLM-13 | Acute Myeloid Leukemia | High | 75 |
| A549 | Non-Small Cell Lung Cancer | Low | >10,000 |
| HCT116 | Colorectal Carcinoma | Moderate | 500 |
Table 2: Hypothetical Time-Course of Caspase-3/7 Activation by this compound in OPM2 Cells
| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 | 1.0 |
| 1 | 2.5 |
| 6 | 8.2 |
| 12 | 15.6 |
| 24 | 12.3 |
| 48 | 5.1 |
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for troubleshooting inconsistent results.
Caption: Logical relationships for troubleshooting this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
impact of serum proteins on AMG-397 activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MCL-1 inhibitor, AMG-397, in in vitro experiments. A primary focus of this guide is to address the impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: Why is the observed in vitro potency (IC50) of my this compound significantly lower than expected?
A1: A significant decrease in the potency of this compound in cell-based assays is commonly observed when the culture medium is supplemented with serum, such as Fetal Bovine Serum (FBS) or Human Serum (HS). This is due to the high affinity of this compound for serum proteins, particularly albumin.[1] The binding of this compound to these proteins sequesters the inhibitor, reducing the free concentration available to engage with its target, MCL-1, within the cells. This necessitates the use of higher concentrations of the compound to achieve the desired biological effect.
Q2: How much of an IC50 shift should I expect when using serum in my cell culture medium?
A2: The magnitude of the IC50 shift is dependent on the concentration and type of serum used. For this compound, a notable shift in potency has been documented. For instance, in OPM-2 multiple myeloma cells, the IC50 for cell death induction was 0.020 µM in serum-free conditions, which increased to 0.0946 µM in the presence of 10% FBS and 0.159 µM with 5% HS. This represents an approximate 4.7-fold and 8-fold decrease in potency, respectively.
Q3: Can I perform my experiments in serum-free media to avoid this issue?
A3: While conducting experiments in serum-free media can mitigate the impact of protein binding and provide a more direct measure of this compound's intrinsic activity, it is often not feasible for long-term cell culture as serum provides essential growth factors for cell survival and proliferation.[2] For short-term assays, such as caspase activation assays (e.g., 1-3 hours), using serum-free or low-serum conditions may be a viable option.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[3][4] It competitively binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM.[3][5] This releases the pro-apoptotic proteins, leading to the activation of BAX and BAK, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[6]
Troubleshooting Guide
Issue 1: High variability in experimental results between different batches of serum.
-
Possible Cause: The protein composition and concentration, particularly of albumin, can vary between different lots of serum. This variability can lead to inconsistent sequestration of this compound and, consequently, variable experimental outcomes.
-
Troubleshooting Steps:
-
Standardize Serum Lots: For a given set of experiments, use a single lot of serum to ensure consistency.
-
Pre-screen Serum Lots: If possible, pre-screen new lots of serum to determine their impact on the IC50 of a control compound with known high protein binding.
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Consider Purified Albumin: For biochemical assays, consider substituting serum with a defined concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) to create a more controlled experimental system.[1]
-
Issue 2: this compound appears to be inactive or has very low potency in a cell viability assay (e.g., MTS, MTT).
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Possible Cause: In addition to serum protein binding, the long incubation times often required for viability assays (e.g., 24-72 hours) can exacerbate the effect of protein binding. Furthermore, the stability of the compound over the extended incubation period should be considered.
-
Troubleshooting Steps:
-
Increase Compound Concentration: Based on the expected IC50 shift, increase the concentration range of this compound tested.
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the assay, reduce the serum concentration in the culture medium.
-
Use a Shorter-Term Assay: Consider using an earlier endpoint assay that is indicative of apoptosis, such as a caspase activation assay (e.g., Caspase-Glo® 3/7), which can often be performed in a shorter timeframe (1-3 hours) and may be more amenable to low-serum or serum-free conditions.[1][5]
-
Confirm Target Engagement: To confirm that the compound is engaging with its target in the presence of serum, you can perform a Western blot to look for downstream markers of apoptosis, such as cleaved PARP or cleaved Caspase-3, at appropriate time points after treatment.[5]
-
Issue 3: Difficulty in determining the unbound concentration of this compound in the assay medium.
-
Possible Cause: Direct measurement of the free fraction of a compound in a complex biological matrix like cell culture medium can be challenging.
-
Troubleshooting Steps:
-
Equilibrium Dialysis: This is a standard method to determine the plasma protein binding of a compound.[7] While technically demanding for routine in vitro assays, it can provide an accurate measure of the unbound fraction.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in the OPM-2 multiple myeloma cell line under different serum conditions.
| Assay Type | Serum Condition | IC50 (µM) | Fold Shift vs. Serum-Free |
| Cell Viability | Serum-Free | 0.020 | - |
| Cell Viability | 10% Fetal Bovine Serum (FBS) | 0.0946 | 4.7 |
| Cell Viability | 5% Human Serum (HS) | 0.159 | 8.0 |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium (containing your desired concentration of FBS).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentration.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caspase-3/7 Activation Assay (Luminescence-based, e.g., Caspase-Glo® 3/7)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of culture medium (consider using low-serum or serum-free medium for this assay).
-
Incubate as required for your cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound to the wells.
-
Incubate for a short period (e.g., 1-3 hours), as caspase activation is an early apoptotic event.[5]
-
-
Reagent Addition and Incubation:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Plot the luminescence signal against the log of the this compound concentration to determine the EC50 for caspase activation.
-
Visualizations
References
- 1. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. probiologists.com [probiologists.com]
- 7. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Strategies to Mitigate AMG-397 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicities associated with the MCL-1 inhibitor, AMG-397, in preclinical animal models. The primary dose-limiting toxicities observed are cardiotoxicity and Tumor Lysis Syndrome (TLS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound-induced cardiotoxicity is considered a class effect of MCL-1 inhibitors. It is primarily driven by the disruption of mitochondrial homeostasis in cardiomyocytes. MCL-1 is crucial for normal mitochondrial function, and its inhibition can lead to mitochondrial network fragmentation, impaired respiration, and ultimately cardiomyocyte necrosis, rather than apoptosis. This can result in sudden onset heart failure.
Q2: What are the key indicators of cardiotoxicity in animal models treated with this compound?
A2: Key indicators include elevations in serum cardiac troponins (cTnI and cTnT), which are sensitive biomarkers of cardiac injury. Functional assessments using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS) are also critical. Histopathological analysis of heart tissue can reveal cardiomyocyte necrosis and fibrosis.
Q3: What is Tumor Lysis Syndrome (TLS) and why does it occur with this compound treatment?
A3: Tumor Lysis Syndrome is a metabolic complication caused by the rapid breakdown of malignant cells, often following effective cancer therapy. The lysis of tumor cells releases large amounts of intracellular contents into the bloodstream, leading to hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia. This compound can be highly effective against hematological malignancies with high tumor burdens, leading to a rapid cell kill and subsequent TLS.
Q4: What are the signs of TLS in mouse models?
A4: In mouse models, signs of TLS can include lethargy, ruffled fur, weight loss, and signs of renal dysfunction such as decreased urine output. Biochemical analysis of blood will show the characteristic electrolyte imbalances.
Troubleshooting Guides
Cardiotoxicity Mitigation
Issue: Elevated cardiac troponins and/or decreased cardiac function observed in animals treated with this compound.
| Potential Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| On-target toxicity due to continuous MCL-1 inhibition in cardiomyocytes. | Implement an intermittent dosing schedule (e.g., twice weekly) instead of daily dosing. | Allow for recovery of cardiomyocytes between doses, reducing cumulative cardiac damage while maintaining anti-tumor efficacy. |
| Disruption of mitochondrial bioenergetics. | Co-administer a cardioprotective agent such as leucine. Leucine may help ameliorate mTORC1 inactivation-mediated cardiotoxicity. | Improved cardiac function parameters and reduced levels of cardiac injury biomarkers. |
| Drug formulation or administration issues leading to acute toxicity. | Ensure proper formulation of this compound for in vivo use and confirm the accuracy of the administration route and technique. | Consistent and reproducible toxicity profile, ruling out experimental artifacts. |
Tumor Lysis Syndrome (TLS) Mitigation
Issue: Animals exhibit signs of distress and/or biochemical evidence of TLS post-AMG-397 administration.
| Potential Cause | Troubleshooting/Mitigation Strategy | Expected Outcome |
| Rapid and massive tumor cell lysis in high-burden tumor models. | Implement a dose-escalation (lead-in) dosing schedule for the initial treatment cycles. | Gradual tumor debulking, allowing the animal's metabolic and renal systems to clear the byproducts of cell lysis more effectively. |
| Hyperuricemia leading to renal dysfunction. | Prophylactically treat animals with a hypouricemic agent such as allopurinol or rasburicase prior to and during this compound treatment. | Prevention of uric acid crystal deposition in the kidneys, thereby preserving renal function. |
| Dehydration exacerbating electrolyte imbalances and renal stress. | Ensure adequate hydration of the animals by providing supplemental subcutaneous or intraperitoneal fluids. | Maintenance of renal perfusion and facilitation of the excretion of electrolytes and uric acid. |
Quantitative Data Summary
Table 1: Effect of Intermittent Dosing on Cardiotoxicity Markers (Hypothetical Data Based on Preclinical Studies of MCL-1 Inhibitors)
| Dosing Schedule | Mean Peak Serum Troponin I (ng/mL) ± SD | Mean Ejection Fraction (%) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5 ± 0.2 | 60 ± 5 | 0 |
| This compound (50 mg/kg, daily) | 15.2 ± 4.5 | 40 ± 8 | 95 |
| This compound (50 mg/kg, twice weekly) | 4.8 ± 1.5 | 55 ± 6 | 85 |
Table 2: Efficacy of Prophylactic TLS Management in a Mouse Model of AML (Hypothetical Data)
| Treatment Group | Incidence of Clinical TLS (%) | Mean Serum Uric Acid (mg/dL) ± SD at 24h | Mean Serum Potassium (mEq/L) ± SD at 24h |
| This compound (30 mg/kg) | 60 | 12.5 ± 3.1 | 8.2 ± 1.5 |
| This compound + Hydration | 40 | 9.8 ± 2.5 | 7.1 ± 1.2 |
| This compound + Hydration + Allopurinol | 10 | 4.2 ± 1.8 | 6.0 ± 0.8 |
Detailed Experimental Protocols
Protocol 1: Intermittent Dosing Strategy to Mitigate Cardiotoxicity
-
Animal Model: Female athymic nude mice (6-8 weeks old) bearing OPM2 multiple myeloma xenografts.
-
Groups (n=10 per group):
-
Group A: Vehicle control (oral gavage, daily).
-
Group B: this compound (50 mg/kg, oral gavage, daily).
-
Group C: this compound (50 mg/kg, oral gavage, twice weekly on days 1 and 4).
-
-
Treatment Duration: 21 days.
-
Monitoring:
-
Tumor Volume: Measure twice weekly with calipers (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor daily.
-
Cardiac Function: Perform echocardiography at baseline and on day 21 to assess ejection fraction and fractional shortening.
-
Cardiac Biomarkers: Collect blood via retro-orbital sinus at 4 hours post-last dose on day 21 for serum troponin I analysis.
-
-
Endpoint: At the end of the study, euthanize animals and collect heart tissue for histopathological analysis (H&E and Masson's trichrome staining).
Protocol 2: Leucine Co-administration for Cardioprotection
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Groups (n=10 per group):
-
Group A: Vehicle control.
-
Group B: this compound (60 mg/kg, single oral dose).
-
Group C: Leucine (1.5 g/kg, oral gavage) 1 hour prior to this compound (60 mg/kg, single oral dose).
-
Group D: Leucine alone (1.5 g/kg, oral gavage).
-
-
Procedure:
-
Administer leucine or vehicle as specified.
-
One hour later, administer this compound or vehicle.
-
-
Monitoring:
-
Collect blood at 6 and 24 hours post-AMG-397 administration for serum troponin T analysis.
-
At 24 hours, perform echocardiography.
-
-
Endpoint: Euthanize animals at 24 hours and collect heart tissue for immunoblotting to assess markers of mTORC1 signaling (p-S6K, p-4E-BP1) and mitochondrial stress.
Protocol 3: Prophylactic Management of Tumor Lysis Syndrome
-
Animal Model: NSG mice engrafted with a human AML cell line (e.g., MOLM-13).
-
Groups (n=10 per group):
-
Group A: Vehicle control.
-
Group B: this compound (30 mg/kg, oral gavage, once daily for 3 days).
-
Group C: Hydration (1 mL sterile saline, subcutaneous, twice daily) + this compound.
-
Group D: Hydration + Allopurinol (50 mg/kg, oral gavage, once daily) + this compound.
-
-
Procedure:
-
Begin hydration and allopurinol treatment 24 hours prior to the first dose of this compound and continue throughout the 3-day treatment period.
-
-
Monitoring:
-
Monitor animals for clinical signs of distress twice daily.
-
Collect blood at 24 and 72 hours after the first this compound dose for analysis of uric acid, potassium, phosphate, and calcium.
-
-
Endpoint: Assess the incidence of clinical and laboratory TLS based on predefined criteria.
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for mitigating this compound toxicity.
Caption: Logical relationship for troubleshooting this compound toxicity.
Technical Support Center: Mcl-1 Amplification and AMG-397 Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols related to the role of Myeloid Cell Leukemia 1 (Mcl-1) amplification in resistance to the Mcl-1 inhibitor, AMG-397.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Mcl-1 protein.[1][2] Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[3][4] In cancer cells, Mcl-1 sequesters pro-apoptotic proteins (like BAK, BIM), preventing them from initiating programmed cell death (apoptosis).[3][4][5] this compound competitively binds to the BH3-binding groove of Mcl-1 with very high affinity (Ki = 15 pM), displacing pro-apoptotic proteins.[6][7] This releases the "brakes" on apoptosis, leading to the activation of caspases and subsequent cancer cell death.[7][8]
Q2: What is the role of MCL1 gene amplification in cancer?
A2: The MCL1 gene is one of the most frequently amplified genes in human cancers, including both solid tumors and hematological malignancies.[4][9][10] This amplification leads to the overexpression of Mcl-1 protein.[6] High levels of Mcl-1 give cancer cells a significant survival advantage and have been linked to poor prognosis and resistance to a wide range of anticancer therapies, including chemotherapy and other targeted agents like BCL-2 inhibitors.[4][6][11]
Q3: How does Mcl-1 amplification lead to resistance to this compound?
A3: Mcl-1 amplification can cause resistance to this compound through a gene dosage effect. When the MCL1 gene is amplified, the cancer cell produces an exceptionally high amount of Mcl-1 protein. This high protein burden can overwhelm the this compound inhibitor at clinically achievable concentrations. Although the drug effectively inhibits a portion of the Mcl-1 protein, the remaining unbound Mcl-1 is still sufficient to sequester pro-apoptotic proteins and prevent cell death, thus rendering the drug less effective.
Troubleshooting Guides
Q1: My MCL1-amplified cell line shows unexpected sensitivity to this compound. What could be the issue?
A1: Several factors could contribute to this observation:
-
Co-dependencies: The cell line may not be solely dependent on Mcl-1 for survival. It might also rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL. In such cases, inhibiting Mcl-1 alone might be sufficient to tip the balance towards apoptosis.
-
Functional Protein Levels: Verify the Mcl-1 protein expression levels via Western Blot. Gene amplification does not always perfectly correlate with functional protein levels.
-
Cell Line Integrity: Confirm the identity and genetic stability of your cell line through STR profiling. Cell lines can drift in culture over time, potentially altering their genetic dependencies.
-
Off-Target Drug Effects: At very high concentrations, this compound might have off-target effects. Ensure you are using a dose-response curve to determine a specific IC50 and are operating within a reasonable concentration range.
Q2: My Western blot for Mcl-1 shows multiple bands or inconsistent expression levels in my resistant clones. How can I troubleshoot this?
A2: Mcl-1 is a protein with a very short half-life and is subject to complex post-translational modifications, which can explain variability.
-
Multiple Bands: Mcl-1 can be phosphorylated and ubiquitinated, which can result in multiple bands. Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the protein's state at the time of collection.
-
Inconsistent Expression: Mcl-1 expression can be cell cycle-dependent.[5] For more consistent results, consider synchronizing your cells before harvesting. Also, ensure highly consistent loading by using a reliable housekeeping protein (e.g., GAPDH, Vinculin) and quantifying band intensity.
-
Antibody Specificity: Validate your primary antibody to ensure it is specific for Mcl-1 and does not cross-react with other proteins.
Q3: I am struggling to get a clear signal for MCL1 amplification using Fluorescence In Situ Hybridization (FISH). What are common pitfalls?
A3: FISH can be a technically challenging assay. Consider the following:
-
Probe Quality: Ensure your FISH probe for the MCL1 locus (1q21) is high quality and properly labeled.
-
Sample Preparation: Proper fixation, permeabilization, and hybridization conditions are critical. Over-digestion with pepsin can lead to loss of nuclear morphology, while under-digestion can prevent probe penetration. Optimize these steps for your specific cell type.
-
Control Probes: Always use a control probe for the centromere of the same chromosome (e.g., a CEP1 probe for chromosome 1) to accurately determine the copy number relative to the chromosome number.
-
Scoring Criteria: Establish clear and consistent scoring criteria. At least 50-100 nuclei should be scored to get a reliable average gene copy number.
Quantitative Data Summary
The efficacy of this compound is highly dependent on the cell line's reliance on Mcl-1 for survival. Cell lines with high Mcl-1 expression, often due to MCL1 amplification, are generally more sensitive, but extreme overexpression can contribute to resistance.
| Cell Line | Cancer Type | Mcl-1 Dependency | This compound IC50 (approx.) | Reference(s) |
| OPM-2 | Multiple Myeloma | High | ~50 nM | [7],[2] |
| NCI-H929 | Multiple Myeloma | High | Sub-micromolar | [8],[9] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | High | Potent | [2] |
| A427 | Lung Cancer | Moderate | Sub-micromolar | [8] |
| K562 | Chronic Myeloid Leukemia | Low | Insensitive | [8] |
Note: IC50 values are approximate and can vary based on assay conditions (e.g., incubation time, assay type).
Key Experimental Protocols
1. Protocol: Cell Viability (IC50 Determination) using CellTiter-Glo®
This protocol is used to measure the number of viable cells in culture based on ATP quantification, which indicates the presence of metabolically active cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed 5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate. Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a dose range (e.g., 1 nM to 10 µM).
-
Add the diluted compound to the appropriate wells. Include a DMSO-only well as a vehicle control (100% viability).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[12]
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percent viability against the log-transformed drug concentration and use non-linear regression to calculate the IC50 value.[12]
-
2. Protocol: Mcl-1 Protein Quantification by Western Blot
This protocol quantifies the relative amount of Mcl-1 protein in cell lysates.
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a 10-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 (e.g., rabbit anti-Mcl-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to normalize the data.
-
3. Protocol: MCL1 Gene Copy Number by Quantitative PCR (qPCR)
This protocol measures the relative copy number of the MCL1 gene.
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA (gDNA) from your cell lines of interest and a reference cell line (known to have two copies of MCL1).
-
-
Primer Design:
-
Design qPCR primers for the MCL1 gene and a reference gene located on a stable chromosomal region (e.g., RPPH1).
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for either MCL1 or the reference gene, and 10-20 ng of gDNA.
-
Run the reaction in a qPCR instrument with a standard cycling protocol.
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the ΔCt for each sample: ΔCt = Ct(MCL1) - Ct(Reference Gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(Test Sample) - ΔCt(Reference Sample).
-
The relative copy number is calculated as 2 x 2^(-ΔΔCt). A value significantly greater than 2 indicates amplification.
-
Visualizations
Signaling and Resistance Pathway
Caption: Mcl-1's role in apoptosis and mechanism of this compound resistance.
Experimental Workflow for Investigating Resistance
References
- 1. Facebook [cancer.gov]
- 2. | BioWorld [bioworld.com]
- 3. probiologists.com [probiologists.com]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Genomics Identifies Small-Molecule MCL1 Repressors and BCL-xL as a Predictor of MCL1 Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Assessing Cytochrome P450 Interactions with AMG-397
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers frequently asked questions regarding the assessment of cytochrome P450 (CYP) enzyme interactions with the investigational Mcl-1 inhibitor, AMG-397. The information is intended to assist in designing, troubleshooting, and interpreting experiments related to drug metabolism and drug-drug interaction studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro interaction profile of this compound with major cytochrome P450 enzymes?
A1: In vitro studies have characterized this compound as a perpetrator in several types of cytochrome P450 interactions. It has been identified as:
-
An inducer of CYP2B6, CYP2C9, and CYP3A4.
-
A reversible inhibitor of CYP2B6, CYP2C8, and CYP3A4.
-
A time-dependent inhibitor of CYP3A4.
Conversely, in vitro assessments have indicated that this compound is not an inhibitor of CYP1A2, CYP2C19, and CYP2D6.
Q2: We are planning a clinical study with this compound. Which CYP-mediated drug-drug interactions should we be most concerned about?
A2: Based on in vitro data and physiologically based pharmacokinetic (PBPK) modeling, the primary concern for clinical drug-drug interactions with this compound revolves around its effects on CYP3A4 . Co-administration of this compound with sensitive CYP3A4 substrates, particularly those with a narrow therapeutic index, should be approached with caution. The dual potential for both inhibition (reversible and time-dependent) and induction of CYP3A4 by this compound suggests a complex interaction profile that may be dose- and time-dependent. Interactions with CYP2B6 and CYP2C8 substrates are also possible.
Q3: Our in vitro experiment shows unexpected variability in the induction of CYP3A4 by this compound. What are the potential reasons?
A3: Variability in in vitro CYP induction experiments can arise from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include the health and confluency of the cultured hepatocytes, the concentration and stability of this compound in the culture medium, and the incubation time.
Q4: How do I design an experiment to differentiate between reversible and time-dependent inhibition of CYP3A4 by this compound?
A4: To distinguish between these two mechanisms, a pre-incubation step is necessary. In a direct (reversible) inhibition assay, this compound is added to the incubation with the CYP3A4 probe substrate simultaneously. For time-dependent inhibition (TDI), this compound is pre-incubated with the enzyme (e.g., human liver microsomes) and a regenerating system (NADPH) for a period before the addition of the probe substrate. A significant decrease in the IC50 value in the pre-incubation assay compared to the direct inhibition assay indicates time-dependent inhibition.
Data Presentation
While specific quantitative data from preclinical studies of this compound (such as IC50, EC50, Emax, Ki, and kinact values) are not publicly available in the reviewed literature, the following tables illustrate how such data should be structured for clarity and comparative analysis, based on the known interaction profile.
Table 1: In Vitro CYP Inhibition Profile of this compound
| CYP Isoform | Interaction Type | IC50 (µM) | Inhibition Constant (Ki, µM) |
| CYP1A2 | No Inhibition | > Highest Conc. Tested | Not Applicable |
| CYP2B6 | Reversible Inhibition | Data Not Available | Data Not Available |
| CYP2C8 | Reversible Inhibition | Data Not Available | Data Not Available |
| CYP2C9 | No Inhibition | > Highest Conc. Tested | Not Applicable |
| CYP2C19 | No Inhibition | > Highest Conc. Tested | Not Applicable |
| CYP2D6 | No Inhibition | > Highest Conc. Tested | Not Applicable |
| CYP3A4 | Reversible Inhibition | Data Not Available | Data Not Available |
Table 2: In Vitro Time-Dependent Inhibition (TDI) Profile of this compound for CYP3A4
| Parameter | Value |
| kinact (min-1) | Data Not Available |
| KI (µM) | Data Not Available |
| IC50 Shift (Fold-change) | Data Not Available |
Table 3: In Vitro CYP Induction Profile of this compound
| CYP Isoform | Maximum Induction (Emax, Fold-change) | Potency (EC50, µM) |
| CYP2B6 | Data Not Available | Data Not Available |
| CYP2C9 | Data Not Available | Data Not Available |
| CYP3A4 | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for assessing CYP interactions are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Below are generalized methodologies for the key experiments.
Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of a specific CYP isoform.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
This compound stock solution
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam or testosterone for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a multi-well plate, combine the diluted this compound, HLMs or recombinant enzymes, and the probe substrate at a concentration approximate to its Km.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring linear metabolite formation.
-
Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: In Vitro CYP Induction Assay
Objective: To evaluate the potential of this compound to induce the expression of CYP enzymes.
Materials:
-
Cryopreserved human hepatocytes from at least three donors
-
Hepatocyte culture medium
-
This compound stock solution
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
CYP isoform-specific probe substrates
-
Reagents for mRNA extraction and qRT-PCR analysis
Methodology:
-
Thaw and plate the cryopreserved human hepatocytes in collagen-coated plates.
-
Allow the cells to attach and form a monolayer.
-
Treat the hepatocytes with various concentrations of this compound, a positive control inducer, or a vehicle control daily for 48-72 hours.
-
After the treatment period, assess CYP induction by one of the following methods:
-
Enzyme Activity: Incubate the treated cells with a cocktail of CYP probe substrates and measure the formation of their respective metabolites by LC-MS/MS.
-
mRNA Expression: Lyse the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the target CYP genes.
-
-
Calculate the fold induction relative to the vehicle control for both enzyme activity and mRNA expression.
-
Determine the Emax (maximum fold induction) and EC50 (concentration causing 50% of Emax) by fitting the data to a dose-response curve.
Troubleshooting Guides
Issue 1: High variability in IC50 values for CYP inhibition.
| Potential Cause | Troubleshooting Step |
| Inconsistent pipetting | Ensure proper calibration and use of pipettes. Use automated liquid handlers for high-throughput screening. |
| This compound instability or precipitation | Verify the solubility and stability of this compound in the incubation buffer. Use fresh stock solutions. |
| Non-linear metabolite formation | Optimize incubation time and protein concentration to ensure the reaction is in the linear range. |
| Substrate depletion | Ensure that less than 20% of the initial substrate is consumed during the incubation. |
Issue 2: Poor or no induction observed in the CYP induction assay.
| Potential Cause | Troubleshooting Step |
| Hepatocyte viability/health | Assess cell viability (e.g., using a trypan blue exclusion assay) before and after the experiment. Ensure proper handling and culture conditions. |
| Sub-optimal this compound concentration | Test a wider range of concentrations. Ensure the concentrations tested are not cytotoxic to the hepatocytes. |
| Insufficient incubation time | Ensure the treatment period is adequate (typically 48-72 hours) for maximal induction. |
| Poor response of positive controls | If positive controls also show weak induction, the issue may lie with the hepatocyte lot or the overall experimental setup. Use a different lot of hepatocytes. |
Visualizations
Caption: Workflow for assessing CYP-mediated drug-drug interactions.
Caption: Differentiating reversible and time-dependent inhibition.
Validation & Comparative
A Preclinical Showdown: AMG-397 Versus an Array of Mcl-1 Inhibitors in Cancer Models
For researchers, scientists, and drug development professionals, the landscape of Mcl-1 inhibitors presents a promising frontier in oncology. Myeloid cell leukemia-1 (Mcl-1), a pivotal anti-apoptotic protein in the Bcl-2 family, is a critical survival factor for a multitude of cancers and a key mediator of therapeutic resistance. The development of small molecules that directly inhibit Mcl-1 has ushered in a new wave of targeted cancer treatments. This guide provides an objective comparison of the preclinical performance of AMG-397 against other notable Mcl-1 inhibitors, supported by experimental data.
Myeloid cell leukemia-1 (Mcl-1) is an attractive therapeutic target in oncology due to its frequent overexpression in various tumor types and its role in promoting cancer cell survival and resistance to conventional therapies.[1] this compound is a potent, selective, and orally bioavailable Mcl-1 inhibitor that has demonstrated significant preclinical activity.[2][3][4] This guide compares the preclinical profile of this compound with other Mcl-1 inhibitors, including its predecessor AMG-176, as well as AZD5991 and S63845, to provide a comprehensive overview for the research community.
In Vitro Performance: A Head-to-Head Comparison
The in vitro potency of Mcl-1 inhibitors is a key indicator of their therapeutic potential. This is typically assessed through binding affinity assays (Ki) and cellular potency assays (IC50 or EC50) in various cancer cell lines.
Biochemical and Cellular Potency of Mcl-1 Inhibitors
| Inhibitor | Binding Affinity (Ki) to Mcl-1 | Cell Line | Cellular Potency (IC50/EC50) | Reference(s) |
| This compound | 15 pM | OPM-2 (Multiple Myeloma) | 50 nM (Viability IC50) | [2][5] |
| MOLM-13 (AML) | Not explicitly stated, but sensitive | [2] | ||
| AMG-176 | < 0.1 nM | MOLP-8 (Multiple Myeloma) | 35 nM | [6] |
| TMD8 (ABC-DLBCL) | 1.45 µM | [7] | ||
| OCI-LY1 (GCB-DLBCL) | 0.21 µM | [7] | ||
| Primary CLL cells | 30-45% cell death at 100-300 nM | [8][9] | ||
| AZD5991 | < 1 nM | MOLP-8 (Multiple Myeloma) | 33 nM (Caspase EC50) | [10] |
| MV4;11 (AML) | 24 nM (Caspase EC50) | [10] | ||
| Primary MM cells | <100 nM (Annexin V EC50) in 71% of samples | [10] | ||
| S63845 | ~0.1 - 0.5 nM | Multiple Myeloma cell lines | Sensitive: < 0.1 µM | [11] |
| Mantle Cell Lymphoma cell lines | Most cell lines sensitive | [12][13] | ||
| SCLC cell lines | 23-78 nM (IC50) | [14] |
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of a preclinical candidate is its ability to inhibit tumor growth in vivo. The following table summarizes the efficacy of this compound and its counterparts in various xenograft and orthotopic models.
In Vivo Antitumor Activity of Mcl-1 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy Outcome | Reference(s) |
| This compound | OPM-2 (Multiple Myeloma) Xenograft | 25 or 50 mg/kg, once or twice weekly (oral) | Significant tumor regressions; 9/10 mice tumor-free in 50 mg/kg groups | [2][5] |
| MOLM-13 (AML) Orthotopic | 10, 30, 60 mg/kg, twice weekly (oral) | 47% TGI, 99% TGI, and 75% regression, respectively | [2][5] | |
| AMG-176 | OPM-2 luc Orthotopic Xenograft | 20 mg/kg daily | Combination with carfilzomib showed significant activity | [15] |
| MOLM13 luc Orthotopic Xenograft | Not specified | Synergistic with venetoclax | [1] | |
| AZD5991 | Multiple Myeloma & AML Xenograft Models | Single tolerated dose | Complete (100%) tumor regression | [16][17][18] |
| S63845 | Mantle Cell Lymphoma Xenograft | Not specified | Delayed tumor growth and extended median survival | [12][13] |
| Patient-Derived Xenografts (Relapsed MCL) | Not specified | Synthetic lethality in combination with venetoclax | [19] |
Mechanism of Action and Experimental Approaches
Mcl-1 inhibitors are BH3 mimetics that bind to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of the intrinsic apoptotic pathway.
The preclinical evaluation of these inhibitors typically follows a standardized workflow to assess their efficacy and mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of Mcl-1 inhibitors.
Binding Affinity Assays (e.g., Fluorescence Resonance Energy Transfer - FRET)
Binding affinity is often determined using a competitive binding assay. A fluorescently labeled BIM BH3 peptide is incubated with recombinant Mcl-1 protein. The inhibitor is then titrated into the mixture, and the displacement of the fluorescent peptide is measured, which corresponds to a decrease in the FRET signal. The Ki is then calculated from the IC50 of this displacement curve.[10]
Cellular Viability and Apoptosis Assays
Cellular viability is commonly assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[6] For apoptosis, caspase activity can be measured using Caspase-Glo® 3/7 assay, which uses a luminogenic substrate for activated caspases 3 and 7.[2][4] Alternatively, apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining to identify early and late apoptotic cells.[20]
In Vivo Xenograft Studies
These studies are critical for assessing the anti-tumor efficacy of Mcl-1 inhibitors in a living organism.[20]
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to prevent the rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are implanted either subcutaneously (xenograft) or into the relevant organ (orthotopic).
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), their volume is monitored regularly using calipers.
-
Drug Administration: The Mcl-1 inhibitor is administered via an appropriate route (e.g., oral gavage for this compound, intravenous injection for others) at a predetermined dose and schedule. A vehicle control group is essential for comparison.
-
Efficacy Assessment: Tumor growth and the general health of the mice (e.g., body weight) are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition (TGI) or regression for each treatment group is calculated relative to the control group.
Concluding Remarks
The preclinical data collectively highlight the significant promise of Mcl-1 inhibitors as a therapeutic strategy for a range of malignancies, particularly hematological cancers. This compound stands out due to its oral bioavailability and potent in vivo efficacy, demonstrating complete tumor regression in some models with discontinuous dosing.[2][5] While direct cross-study comparisons should be made with caution due to variations in experimental conditions, the data presented provide a valuable resource for researchers in the field. The synergistic potential of Mcl-1 inhibitors with other anticancer agents, such as the BCL-2 inhibitor venetoclax, further underscores their therapeutic potential and warrants continued investigation in clinical settings.[1][19]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in MCL1 Inhibition: The Emergence of AMG 397 as an Oral Therapeutic [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG-176, an Mcl-1 Antagonist, Shows Preclinical Efficacy in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD5991 [openinnovation.astrazeneca.com]
- 11. researchgate.net [researchgate.net]
- 12. Potent efficacy of MCL-1 inhibitor-based therapies in preclinical models of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cotargeting of BCL2 with Venetoclax and MCL1 with S63845 Is Synthetically Lethal In Vivo in Relapsed Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Mcl-1 Inhibitors: AMG-397 and S64315
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical in vivo efficacy of two selective Myeloid Cell Leukemia-1 (Mcl-1) inhibitors: AMG-397, developed by Amgen, and S64315 (also known as MIK665), developed by Servier and Novartis. Both compounds have shown significant promise in targeting hematological malignancies by inducing apoptosis in cancer cells dependent on Mcl-1 for survival.
Executive Summary
This compound is an orally bioavailable Mcl-1 inhibitor that has demonstrated significant tumor regression in preclinical models of multiple myeloma and acute myeloid leukemia (AML).[1][2][3][4] S64315, an intravenous Mcl-1 inhibitor, has also shown potent, dose-dependent antitumor activity, leading to complete tumor regression in various hematological cancer models.[5][6] Both agents function by selectively binding to Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1][4][5][6] While both molecules exhibit robust preclinical anti-cancer activity, the publicly available data for this compound offers more specific quantitative details on in vivo efficacy. Of note, the clinical development of this compound was placed on hold due to a cardiac safety signal.[7]
Data Presentation: In Vivo Efficacy
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and the qualitative descriptions of efficacy for S64315 from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Hematological Malignancy Models [1][2][4]
| Tumor Model | Animal Model | Dosing Regimen | Outcome |
| OPM2 (Multiple Myeloma) | Mice | 25 or 50 mg/kg, orally, once or twice weekly | Significant tumor regressions; 9 out of 10 mice tumor-free at 50 mg/kg |
| MOLM-13 (AML) | Mice | 10, 30, and 60 mg/kg, orally, twice weekly | 47% TGI, 99% TGI, and 75% regression, respectively |
| MOLM-13 (AML) | Mice | 10 mg/kg this compound twice weekly + 50 mg/kg venetoclax daily | 45% regression |
TGI: Tumor Growth Inhibition
Table 2: In Vivo Efficacy of S64315 (MIK665) in Hematological Malignancy Models [5][6][8][9]
| Tumor Model(s) | Animal Model | Dosing Regimen | Outcome |
| Various Hematological Tumor Models (AML, MM, Lymphoma) | Mice and Rats | Intravenous administration, various dosing regimens | Potent, dose-dependent apoptotic and antitumor response; Complete regression of established tumors |
| Various Hematological Xenograft Models | Mice and Rats | Intravenous administration | In combination with a Bcl-2 inhibitor, led to complete and durable antitumor responses |
MM: Multiple Myeloma; AML: Acute Myeloid Leukemia
Experimental Protocols
Detailed experimental protocols for the key in vivo experiments are crucial for the interpretation and potential replication of findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound and S64315.
This compound Xenograft Studies
-
Cell Lines: OPM2 (multiple myeloma) and MOLM-13 (acute myeloid leukemia) human cancer cell lines were utilized.
-
Animal Models: Immunocompromised mice were used for tumor engraftment.
-
Tumor Implantation:
-
Drug Administration: this compound was administered orally at the doses and schedules specified in Table 1.[1][2][4]
-
Efficacy Assessment: Tumor growth was monitored regularly. For subcutaneous models, tumor volume was typically measured with calipers. For orthotopic models, disease progression was often monitored through methods like bioluminescence imaging or analysis of peripheral blood for cancer cells. Efficacy was reported as tumor growth inhibition (TGI) or tumor regression.[1][2][4]
-
Pharmacodynamic Analyses: To confirm the mechanism of action in vivo, tumor tissues were collected post-treatment to analyze biomarkers of apoptosis, such as activated BAK, cleaved Caspase-3, and cleaved PARP.[1][4]
S64315 (MIK665) Xenograft Studies
-
Cell Lines: A diverse panel of human hematological tumor cell lines, including those for AML, multiple myeloma, and lymphoma, were used.[5][6]
-
Animal Models: Immunocompromised mice and rats were used as hosts for the xenograft models.[5][6]
-
Tumor Implantation: The specific methods of tumor implantation (subcutaneous or systemic) are not detailed in the available abstracts but were established to create human hematological tumor models.
-
Drug Administration: S64315 was administered intravenously according to various dosing regimens.[5][6]
-
Efficacy Assessment: The primary outcome measured was tumor response, with reports of complete regression of established tumors at well-tolerated doses.[5][6] Combination studies with Bcl-2 inhibitors also demonstrated complete and durable antitumor responses.[8][9]
-
Pharmacodynamic Analyses: In vivo studies confirmed a potent and dose-dependent apoptotic response.[5][6]
Mandatory Visualization
Signaling Pathway of Mcl-1 Inhibition
The following diagram illustrates the mechanism of action of Mcl-1 inhibitors like this compound and S64315 in inducing apoptosis.
Caption: Mcl-1 Inhibition Pathway.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a compound like this compound or S64315 in a xenograft model.
Caption: In Vivo Xenograft Workflow.
Conclusion
Both this compound and S64315 are potent and selective Mcl-1 inhibitors with compelling preclinical in vivo activity in hematological malignancy models. The available data for this compound provides specific quantitative measures of tumor regression and growth inhibition, offering a clear picture of its dose-dependent efficacy. While the reports on S64315 consistently describe strong and often complete tumor regression, the lack of specific quantitative data in the public domain makes a direct numerical comparison challenging. The clinical development path of this compound was halted due to safety concerns, whereas S64315 has progressed to clinical trials. This guide provides a comparative overview based on the currently accessible preclinical data to aid researchers in understanding the in vivo potential of these two Mcl-1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. captortherapeutics.com [captortherapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Synergistic Potential of AMG-397 and BCL-2 Inhibitors in Hematologic Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic co-targeting of anti-apoptotic proteins MCL-1 and BCL-2 is emerging as a powerful therapeutic approach in the fight against various hematologic malignancies. This guide provides a comprehensive comparison of the preclinical performance of AMG-397, a potent and selective MCL-1 inhibitor, when used in combination with BCL-2 inhibitors like venetoclax. The data presented herein, primarily from preclinical studies, highlights the synergistic effects of this combination in inducing cancer cell death and overcoming resistance mechanisms.
Mechanism of Synergistic Action: A Dual Approach to Apoptosis Induction
The BCL-2 family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis. Anti-apoptotic members, such as BCL-2 and MCL-1, prevent cell death by sequestering pro-apoptotic proteins like BIM. In many cancers, the overexpression of these anti-apoptotic proteins allows malignant cells to evade apoptosis and proliferate uncontrollably.
Venetoclax, a highly selective BCL-2 inhibitor, has demonstrated significant clinical success. However, resistance to venetoclax can arise through the upregulation of other anti-apoptotic proteins, most notably MCL-1. This is where the synergistic combination with this compound comes into play.
This compound is a potent, selective, and orally bioavailable inhibitor of MCL-1. By inhibiting MCL-1, this compound releases pro-apoptotic proteins that are otherwise sequestered. When combined with a BCL-2 inhibitor, this dual blockade prevents the compensatory upregulation of either protein from conferring resistance, leading to a robust induction of apoptosis in cancer cells. This synergistic interaction has been observed in preclinical models of acute myeloid leukemia (AML) and multiple myeloma.
Below is a diagram illustrating the signaling pathway and the mechanism of action for the combination therapy.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies, showcasing the potency of this compound as a single agent and its synergistic effects when combined with the BCL-2 inhibitor venetoclax.
Table 1: In Vitro Single-Agent Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| OPM2 | Multiple Myeloma | 50 |
Data sourced from an abstract presented at the AACR Annual Meeting 2020.
Table 2: In Vivo Efficacy of this compound and Venetoclax Combination
| Cancer Model | Treatment Group | Dosage | Tumor Response |
| MOLM-13 Orthotopic AML | This compound | 10 mg/kg, twice weekly | 47% Tumor Growth Inhibition |
| MOLM-13 Orthotopic AML | This compound | 30 mg/kg, twice weekly | 99% Tumor Growth Inhibition |
| MOLM-13 Orthotopic AML | This compound | 60 mg/kg, twice weekly | 75% Regression |
| MOLM-13 Orthotopic AML | This compound + Venetoclax | This compound: 10 mg/kg, twice weekly Venetoclax: 50 mg/kg, daily | 45% Regression |
Data sourced from an abstract presented at the AACR Annual Meeting 2020.
Experimental Protocols
While detailed protocols from a full peer-reviewed publication on the this compound and venetoclax combination are not yet available, the following methodologies are standard for assessing synergy between BCL-2 family inhibitors.
1. Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination.
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a dose range of this compound, venetoclax, or the combination of both for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The results are used to calculate IC50 values and Combination Index (CI) values, where a CI < 1 indicates synergy.
2. Apoptosis Assays
-
Objective: To quantify the induction of apoptosis following treatment.
-
Method: Cells are treated with the respective inhibitors and then stained with Annexin V and a viability dye (e.g., propidium iodide or DAPI). The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry. Increased apoptosis in the combination group compared to single agents indicates a synergistic effect.
3. Co-Immunoprecipitation and Western Blotting
-
Objective: To confirm the on-target mechanism of action by assessing the disruption of protein-protein interactions.
-
Method: Cell lysates from treated cells are incubated with an antibody against BIM. The resulting immunoprecipitates are then analyzed by Western blotting using antibodies against MCL-1 and BCL-2. A decrease in the amount of MCL-1 and BCL-2 co-immunoprecipitated with BIM in the combination treatment group would confirm that both inhibitors are effectively disrupting their respective protein-protein interactions.
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination in a living organism.
-
Method: Immunocompromised mice are implanted with human cancer cells (e.g., MOLM-13 for AML). Once tumors are established, mice are treated with vehicle control, this compound alone, venetoclax alone, or the combination. Tumor volume is measured regularly to determine tumor growth inhibition (TGI) or regression. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for apoptotic markers).
Below is a diagram outlining a typical experimental workflow for evaluating the synergy of this compound and a BCL-2 inhibitor.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of the MCL-1 inhibitor this compound with BCL-2 inhibitors like venetoclax holds significant promise for the treatment of hematologic malignancies. This combination therapy has the potential to induce deep and durable responses by simultaneously targeting two key survival pathways in cancer cells, thereby overcoming intrinsic and acquired resistance.
Further research, including the publication of full peer-reviewed studies with more extensive quantitative data and detailed protocols, is eagerly awaited. Clinical trials evaluating this combination are necessary to translate these promising preclinical findings into effective therapies for patients. The continued investigation into synergistic combinations of targeted agents represents a critical and exciting frontier in cancer drug development.
A Head-to-Head Showdown: Unveiling the Preclinical and Clinical Efficacy of MCL-1 Inhibitors AMG-397 and AZD5991
For researchers, scientists, and drug development professionals, the landscape of Myeloid Cell Leukemia-1 (MCL-1) inhibitors presents a promising frontier in oncology. As a critical anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, MCL-1 is a key survival factor for many cancers and a mediator of resistance to various therapies. The development of small molecules that directly inhibit MCL-1 has ushered in a new wave of targeted cancer treatments. This guide provides a head-to-head comparison of two prominent MCL-1 inhibitors, AMG-397 and AZD5991, supported by available preclinical and clinical data.
Overexpression of MCL-1 is a common feature in a wide range of malignancies, including hematological cancers like acute myeloid leukemia (AML) and multiple myeloma (MM), as well as various solid tumors.[1][2] Its ability to sequester pro-apoptotic proteins, such as Bak and Bax, prevents the initiation of the intrinsic apoptotic pathway, thereby promoting cancer cell survival.[3][4] The inhibitors discussed herein are BH3 mimetics, designed to fit into the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic partners and triggering programmed cell death.[1]
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Both this compound and AZD5991 are highly selective inhibitors of MCL-1.[5][6] They function as BH3 mimetics, binding to the hydrophobic groove of MCL-1 and preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][2] This releases the pro-apoptotic proteins, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[3][7]
References
Validating AMG-397 On-Target Activity: A Comparative Guide Using CRISPR
For researchers and drug development professionals, confirming that a novel compound like AMG-397 engages its intended target is a cornerstone of preclinical validation. This guide provides an objective comparison of methodologies for validating the on-target activity of this compound, a potent, orally bioavailable inhibitor of Myeloid Cell Leukemia-1 (MCL-1), with a primary focus on the use of CRISPR-Cas9 gene editing.[1][2][3]
This compound is an inhibitor of the MCL-1 protein, a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[4] By binding to MCL-1, this compound prevents it from neutralizing pro-apoptotic proteins, thereby triggering apoptosis in cancer cells that depend on MCL-1 for survival.[1][4] Verifying that the observed cellular effects of this compound are a direct result of MCL-1 inhibition is critical for its development as a therapeutic agent.
The MCL-1 Apoptosis Signaling Pathway
MCL-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic "BH3-only" proteins (like BIM) and prevents the activation of effector proteins BAX and BAK. Inhibition of MCL-1 by BH3 mimetics like this compound releases these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
References
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Mcl-1 Inhibitors, Featuring AMG-397
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides an objective comparison of the cross-resistance profiles of myeloid cell leukemia-1 (Mcl-1) inhibitors, with a special focus on the orally bioavailable compound AMG-397. By presenting key experimental data, detailed methodologies, and visual aids, this document aims to be a valuable resource in the ongoing effort to overcome therapeutic resistance in cancer.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells. Its overexpression is a known mechanism of resistance to various cancer therapies, making it a compelling target for drug development. Several small molecule inhibitors of Mcl-1 have entered clinical trials, offering new hope for patients with hematologic malignancies and solid tumors. However, as with many targeted agents, both intrinsic and acquired resistance can limit their efficacy. This guide delves into the cross-resistance landscape of Mcl-1 inhibitors, providing a comparative analysis to inform future research and clinical strategies.
Comparative Efficacy of Mcl-1 Inhibitors
The potency and selectivity of Mcl-1 inhibitors are critical determinants of their therapeutic window and potential for off-target effects. The following tables summarize the in vitro binding affinities and cellular activities of this compound in comparison to other notable Mcl-1 inhibitors.
Table 1: In Vitro Binding Affinity and Selectivity of Mcl-1 Inhibitors
| Compound | Mcl-1 Kᵢ | Bcl-2 Kᵢ | Bcl-xL Kᵢ | Selectivity over Bcl-2/xL | Reference |
| This compound | 15 pM | >10 µM | >10 µM | >660,000-fold | [1][2] |
| AMG-176 | 0.06 nM | 0.95 µM | 0.7 µM | >11,600-fold | [2] |
| AZD5991 | 200 pM | 6.8 µM | 18 µM | >34,000-fold | [3] |
| S63845 | <1.2 nM (Kᵢ) | >10,000 nM (Kᵢ) | >10,000 nM (Kᵢ) | >8,300-fold | [4] |
| A-1210477 | 0.454 nM (Kᵢ) | >100-fold over other Bcl-2 family | >100-fold over other Bcl-2 family | High | [4] |
Table 2: Cellular Activity of Mcl-1 Inhibitors in Mcl-1 Dependent Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ | S63845 IC₅₀ | AZD5991 IC₅₀ | Reference |
| OPM-2 | Multiple Myeloma | 50 nM | - | - | [1][5] |
| MOLM-13 | Acute Myeloid Leukemia | Sensitive | - | Sensitive | [1][6] |
| NCI-H929 | Multiple Myeloma | - | Sensitive | Sensitive | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | Synergizes with cisplatin | - | [8] |
| SKMEL-28 | Melanoma | - | Sensitive | - | [9] |
Mechanisms of Resistance to Mcl-1 Inhibitors
Resistance to Mcl-1 inhibition can arise through various mechanisms, broadly categorized as on-target alterations or bypass signaling pathways. Understanding these mechanisms is crucial for developing effective combination therapies.
-
Upregulation of other anti-apoptotic Bcl-2 family members: Cancer cells can compensate for the inhibition of Mcl-1 by upregulating other pro-survival proteins like Bcl-2 or Bcl-xL. This highlights the potential for synergistic combinations with inhibitors of these proteins, such as venetoclax (a Bcl-2 inhibitor).[2]
-
Alterations in the Mcl-1 protein: Mutations in the MCL1 gene that prevent inhibitor binding are a potential, though less commonly reported, mechanism of resistance.
-
Regulation of Mcl-1 protein stability: The stability of the Mcl-1 protein is tightly regulated by the ubiquitin-proteasome system. E3 ubiquitin ligases (e.g., Mule, Fbw7) target Mcl-1 for degradation, while deubiquitinases (e.g., USP9X) stabilize it. Alterations in these regulatory pathways can impact the efficacy of Mcl-1 inhibitors.[10][11]
-
Activation of parallel survival pathways: Cancer cells can activate alternative signaling pathways to evade apoptosis, such as the PI3K/AKT/mTOR pathway.
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed methodologies for key experiments are provided below.
BH3 Profiling
BH3 profiling is a functional assay used to determine a cell's dependence on specific anti-apoptotic Bcl-2 family proteins for survival.[12][13]
Objective: To assess the apoptotic priming of cancer cells and their reliance on Mcl-1.
Principle: Permeabilized cells are exposed to a panel of synthetic BH3 peptides that mimic the activity of pro-apoptotic BH3-only proteins. The release of cytochrome c from mitochondria, a key event in apoptosis, is then measured. A strong response to Mcl-1-specific peptides (e.g., Noxa, MS1) indicates Mcl-1 dependence.
Materials:
-
Cell suspension
-
BH3 peptides (e.g., BIM, BAD, NOXA, MS1)
-
Permeabilization buffer (e.g., containing digitonin)
-
Mitochondrial isolation buffer
-
Anti-cytochrome c antibody conjugated to a fluorescent dye
-
Flow cytometer or plate reader
Procedure:
-
Harvest and wash cells, then resuspend in mitochondrial isolation buffer.
-
Permeabilize cells with digitonin to allow entry of the BH3 peptides.
-
Add BH3 peptides at various concentrations to the permeabilized cells in a 96-well plate.
-
Incubate to allow for peptide-induced mitochondrial outer membrane permeabilization (MOMP).
-
Fix and stain the cells with an anti-cytochrome c antibody.
-
Analyze the percentage of cells that have released cytochrome c using flow cytometry or a plate reader.
-
The degree of cytochrome c release in response to Mcl-1-specific peptides relative to controls indicates the level of Mcl-1 dependence.
In Vitro Ubiquitination Assay
This assay is used to study the ubiquitination status of the Mcl-1 protein, providing insights into its stability and degradation.[10][14]
Objective: To determine if resistance to Mcl-1 inhibitors is associated with altered Mcl-1 ubiquitination.
Principle: Recombinant Mcl-1 protein is incubated with E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes, along with ubiquitin and ATP. The reaction mixture is then analyzed by western blotting to detect polyubiquitinated Mcl-1.
Materials:
-
Recombinant His-tagged Mcl-1 protein
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5c)
-
E3 ligase (e.g., Mule or Fbw7)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Anti-Mcl-1 antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE and western blotting equipment
Procedure:
-
Set up the ubiquitination reaction by combining the recombinant Mcl-1, E1, E2, E3 enzymes, ubiquitin, and ATP in the ubiquitination buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Mcl-1 antibody to detect total Mcl-1 and with an anti-ubiquitin antibody to detect polyubiquitinated Mcl-1, which will appear as a high-molecular-weight smear or ladder.
-
Compare the ubiquitination of Mcl-1 in the presence and absence of Mcl-1 inhibitors or in extracts from sensitive versus resistant cells.
Visualizing Mcl-1 Signaling and Resistance
To better understand the complex interactions involved in Mcl-1-mediated survival and the development of resistance, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: Mechanisms of resistance to Mcl-1 inhibitors.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion and Future Directions
The development of potent and selective Mcl-1 inhibitors like this compound represents a significant advancement in cancer therapy. However, the emergence of resistance remains a critical challenge. A thorough understanding of the cross-resistance profiles among different Mcl-1 inhibitors and the underlying molecular mechanisms is essential for the rational design of clinical trials and combination therapies.
This guide provides a framework for comparing Mcl-1 inhibitors and investigating resistance. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy and resistance profiles of different Mcl-1 inhibitors in a standardized panel of cancer models.
-
Biomarker discovery: Identifying predictive biomarkers to select patients most likely to respond to Mcl-1 inhibition and to monitor for the development of resistance.
-
Rational combination strategies: Designing clinical trials that combine Mcl-1 inhibitors with other targeted agents (e.g., Bcl-2/Bcl-xL inhibitors) or conventional chemotherapy to overcome resistance and improve patient outcomes.
By continuing to unravel the complexities of Mcl-1 signaling and resistance, the scientific community can work towards maximizing the therapeutic potential of this important class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. Advancements in MCL1 Inhibition: The Emergence of AMG 397 as an Oral Therapeutic [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. content.sph.harvard.edu [content.sph.harvard.edu]
- 13. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 14. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral vs. Intravenous Mcl-1 Inhibitors for Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orally and intravenously administered Myeloid Cell Leukemia-1 (Mcl-1) inhibitors, a promising class of anti-cancer agents. This analysis is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Consequently, the development of Mcl-1 inhibitors has become a significant focus in oncology research. These inhibitors are designed to block the function of Mcl-1, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[3] The route of administration—oral or intravenous—is a critical factor in the drug development process, influencing a compound's pharmacokinetic profile, patient convenience, and overall therapeutic potential. This guide presents a comparative analysis of Mcl-1 inhibitors based on their route of administration, providing a valuable resource for the scientific community.
Performance Comparison of Mcl-1 Inhibitors
The development of Mcl-1 inhibitors has seen the emergence of both oral and intravenous candidates, each with distinct pharmacological properties. The choice between an oral and intravenous formulation involves a trade-off between bioavailability, patient compliance, and the ability to achieve and maintain therapeutic drug concentrations.
Orally Administered Mcl-1 Inhibitors
Oral Mcl-1 inhibitors offer the significant advantage of patient convenience, which can improve quality of life and adherence to treatment regimens. However, achieving adequate oral bioavailability can be challenging for this class of drugs.[4]
Key examples of oral Mcl-1 inhibitors include AMG-397 and PRT1419. Preclinical studies have demonstrated their potential. For instance, PRT1419 has shown good oral bioavailability in animal models, with 53% in rats and 86.3% in dogs, and has a half-life of 3.68 hours in rats and 9.22 hours in dogs.[5] AMG-176, another Mcl-1 inhibitor, has also been described as orally bioavailable and has shown efficacy in preclinical models of hematologic cancers when administered orally.[1][3][6]
Intravenously Administered Mcl-1 Inhibitors
Intravenous administration ensures 100% bioavailability, allowing for precise control over plasma concentrations and the ability to achieve higher peak concentrations (Cmax) than what may be possible with oral dosing. This can be particularly important for inducing the rapid apoptosis required for efficacy with BH3 mimetics.
Several intravenous Mcl-1 inhibitors have advanced to clinical trials, including AZD5991, S64315 (MIK665), and ABBV-467.[7][8][9] Clinical data from these trials provide valuable insights into their pharmacokinetic profiles and safety in humans. However, the development of some of these intravenous agents has been hampered by significant side effects, most notably cardiotoxicity, leading to the discontinuation of some clinical trials.[2][10] This highlights a major challenge for the development of Mcl-1 inhibitors, regardless of the route of administration.
Quantitative Data Summary
The following tables summarize the available quantitative data for representative oral and intravenous Mcl-1 inhibitors to facilitate a direct comparison of their performance.
Table 1: Preclinical Pharmacokinetics of Oral Mcl-1 Inhibitors
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (hours) |
| PRT1419 | Rat | 53 | 3.68 |
| Dog | 86.3 | 9.22 | |
| AMG-176 | Mouse | - | 4.1 |
Data for PRT1419 from BioWorld article citing AACR abstract.[5] Data for AMG-176 from a study in pediatric preclinical models.[11]
Table 2: Potency of Selected Mcl-1 Inhibitors
| Compound | Administration Route | Target | IC50 / Ki |
| This compound | Oral | Mcl-1 | Ki = 15 pM |
| PRT1419 | Oral | Mcl-1 | IC50 = 6.6 nM (MCL1-BIM binding) |
| AZD5991 | Intravenous | Mcl-1 | IC50 = 0.7 nM (FRET assay) |
| S64315 (MIK665) | Intravenous | Mcl-1 | IC50 = 1.81 nM |
| ABBV-467 | Intravenous | Mcl-1 | Ki < 0.01 nM |
Data for this compound from an AACR abstract. Data for PRT1419 from a BioWorld article.[5] Data for AZD5991 from MedchemExpress. Data for S64315 (MIK665) from MedchemExpress. Data for ABBV-467 from MedchemExpress.[12]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: Mcl-1 signaling pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for evaluating Mcl-1 inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the number of viable cells in culture after treatment with an Mcl-1 inhibitor.
Materials:
-
Mcl-1 dependent cancer cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Mcl-1 inhibitor compound
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed the cells at a density of 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of cell culture medium.
-
Compound Preparation: Prepare a stock solution of the Mcl-1 inhibitor in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Add the diluted Mcl-1 inhibitor or vehicle control (media with DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mcl-1 dependent cancer cell lines
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
-
Mcl-1 inhibitor compound
-
DMSO
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the Cell Viability Assay protocol.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay: Equilibrate the plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Signal Development: Mix the contents gently and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an Mcl-1 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Mcl-1 dependent human cancer cell line
-
Matrigel (or similar basement membrane matrix)
-
Mcl-1 inhibitor (formulated for oral or intravenous administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in media mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the Mcl-1 inhibitor (orally via gavage or intravenously via tail vein injection) and the vehicle control according to the planned dosing schedule and duration.
-
Efficacy Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. At the endpoint, tumors can be excised and weighed.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
The development of Mcl-1 inhibitors represents a promising therapeutic strategy for a variety of cancers. Both oral and intravenous formulations have demonstrated potential, each with its own set of advantages and challenges. Oral inhibitors offer greater patient convenience, while intravenous inhibitors provide more precise dose control and guaranteed bioavailability. The primary hurdle for this class of drugs appears to be on-target toxicities, particularly cardiotoxicity, which requires careful management and the development of safer therapeutic windows. The data and protocols presented in this guide offer a valuable resource for researchers working to advance the field of Mcl-1 inhibition and bring new, effective cancer therapies to patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. drughunter.com [drughunter.com]
- 10. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of AMG-397 in Venetoclax-Resistant Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of AMG-397, a potent and selective MCL-1 inhibitor, in the context of venetoclax-resistant Acute Myeloid Leukemia (AML). The emergence of resistance to the BCL-2 inhibitor venetoclax, often driven by the upregulation of the anti-apoptotic protein MCL-1, has created a critical need for novel therapeutic strategies. This document summarizes the available preclinical data for this compound and compares it with other therapeutic alternatives targeting venetoclax-resistant AML.
Introduction to Venetoclax Resistance in AML
Venetoclax has transformed the treatment landscape for AML, particularly for older patients unfit for intensive chemotherapy. However, both intrinsic and acquired resistance are significant clinical challenges. A primary mechanism of resistance is the dependence on other anti-apoptotic BCL-2 family proteins, most notably Myeloid Cell Leukemia-1 (MCL-1). Upregulation of MCL-1 sequesters pro-apoptotic proteins, rendering BCL-2 inhibition by venetoclax ineffective. This has led to the development of targeted MCL-1 inhibitors as a rational approach to overcome venetoclax resistance.
This compound: A Potent and Orally Bioavailable MCL-1 Inhibitor
This compound is a small molecule inhibitor that selectively binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in MCL-1-dependent cancer cells. Preclinical studies have demonstrated its potential in AML models.
Preclinical Efficacy of this compound in AML Models
While specific data on the efficacy of this compound in venetoclax-resistant AML models is limited in the public domain, preclinical studies in venetoclax-sensitive AML cell lines, such as MOLM-13, have shown promising results.
Table 1: Preclinical Efficacy of this compound in the MOLM-13 Orthotopic AML Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound Monotherapy | 10 mg/kg, twice weekly | 47% Tumor Growth Inhibition (TGI) | [1] |
| 30 mg/kg, twice weekly | 99% TGI | [1] | |
| 60 mg/kg, twice weekly | 75% Regression | [1] | |
| Combination Therapy | This compound (10 mg/kg, twice weekly) + Venetoclax (50 mg/kg, daily) | 45% Regression | [1] |
Note: The MOLM-13 cell line is generally considered sensitive to venetoclax. The data presented here demonstrates the anti-leukemic activity of this compound and its potential for combination therapy, but not directly in a venetoclax-resistant setting.
Alternative Therapeutic Strategies for Venetoclax-Resistant AML
Several alternative approaches are being investigated to overcome venetoclax resistance in AML, primarily focusing on targeting MCL-1 either directly or indirectly.
Direct MCL-1 Inhibition
Other selective MCL-1 inhibitors have been evaluated in preclinical models of venetoclax-resistant AML.
Table 2: Efficacy of Other MCL-1 Inhibitors in Venetoclax-Resistant AML Models
| Compound | AML Model | Key Findings | Reference |
| S63845 | Venetoclax-resistant FLT3-ITD mutant AML cells | Synergistically induced cell death when combined with midostaurin. | [2][3] |
| OCI-AML3 (venetoclax-resistant) xenograft | Combination with a BCL-2 inhibitor (S55746) was more effective than either agent alone. | [4] | |
| AZD5991 | Venetoclax-resistant AML cell lines and PDX models | Combination with venetoclax overcame resistance and showed robust synergy. | [5][6][7][8] |
Indirect MCL-1 Inhibition via CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is involved in the transcriptional regulation of MCL-1. Inhibiting CDK9 leads to the downregulation of MCL-1 and can re-sensitize AML cells to venetoclax.
Table 3: Efficacy of CDK9 Inhibitors in Combination with Venetoclax in Venetoclax-Resistant AML Models
| Compound | AML Model | Key Findings | Reference |
| Alvocidib | Venetoclax-resistant AML models (in vitro and in vivo) | Potently synergistic with venetoclax. The combination resulted in an 87.9% TGI in the OCI-AML3 xenograft model. | [9][10][11] |
| Voruciclib | Venetoclax-resistant AML cell lines and primary patient samples | Synergistic antileukemic activity with venetoclax. An intermittent dosing schedule was effective in vivo. | [12][13][14][15] |
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available. However, based on standard methodologies, the following outlines the likely procedures.
In Vivo Xenograft Model
-
Cell Line: MOLM-13 human AML cells.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Engraftment: Intravenous or subcutaneous injection of MOLM-13 cells.
-
Treatment: Once tumors are established or leukemia is systemic, mice are randomized into treatment groups. This compound is administered orally, typically twice weekly. Venetoclax is administered orally, usually daily.
-
Efficacy Endpoints: Tumor volume is measured regularly for subcutaneous models. For orthotopic models, disease burden is monitored through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow. Survival is a key endpoint.
In Vitro Cell Viability Assay
-
Cell Lines: AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11).
-
Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound, venetoclax, or the combination.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels.
-
Data Analysis: IC50 values are calculated, and synergy is assessed using models like the Bliss additivity or Loewe additivity.
Apoptosis Assay
-
Cell Treatment: AML cells are treated with the compounds of interest for a defined time.
-
Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The percentage of apoptotic cells is quantified using a flow cytometer.
Visualizations
Signaling Pathway of Venetoclax Resistance and MCL-1 Inhibition
Caption: Mechanism of venetoclax resistance via MCL-1 and targeting by this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: General workflow for preclinical in vivo efficacy studies in AML xenograft models.
Conclusion
This compound, a potent and selective MCL-1 inhibitor, has demonstrated significant preclinical activity in AML models. While direct evidence of its efficacy in venetoclax-resistant AML models is not yet widely published, its mechanism of action strongly supports its potential to overcome this common resistance pathway. The upregulation of MCL-1 is a key escape mechanism for AML cells under venetoclax treatment, making MCL-1 an attractive therapeutic target.
Comparative analysis with other MCL-1 inhibitors, such as S63845 and AZD5991, and indirect MCL-1 inhibitors like the CDK9 inhibitors alvocidib and voruciclib, suggests that targeting the MCL-1 axis is a promising strategy in venetoclax-resistant AML. Preclinical data for these alternative agents in resistant models further validates this approach.
Further studies are warranted to directly assess the efficacy of this compound in well-characterized venetoclax-resistant AML cell lines and patient-derived xenograft models. Such data will be crucial in determining its clinical potential for this patient population with a high unmet medical need. It is important to note that the clinical development of this compound has been impacted by concerns of cardiac toxicity, a potential on-target effect of MCL-1 inhibition that requires careful management for this class of drugs.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. "Concomitant Inhibition of Flt3 and Mcl-1 In Flt3 Mutated Acute Myeloi" by Paul Panis [digitalcommons.library.tmc.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated analysis of patient samples identifies biomarkers for venetoclax efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voruciclib Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. biospace.com [biospace.com]
- 16. Venetoclax therapy and emerging resistance mechanisms in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of AMG-397 Versus Other BH3 Mimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of BH3 mimetics, a class of drugs designed to restore the natural process of apoptosis in cancer cells. These agents function by inhibiting anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, thereby unleashing the pro-apoptotic effectors BAX and BAK. A key player in this family, Myeloid Cell Leukemia 1 (MCL-1), has emerged as a critical survival factor for many hematological malignancies and some solid tumors, making it a prime target for drug development. This guide provides a comparative analysis of AMG-397, a potent and orally bioavailable MCL-1 inhibitor, against other notable BH3 mimetics, with a focus on their therapeutic window, supported by available preclinical and clinical data.
Executive Summary
This compound demonstrated high potency and selectivity for MCL-1 in preclinical studies, showing promise in models of multiple myeloma and acute myeloid leukemia (AML). However, its clinical development was halted due to a significant safety concern—cardiotoxicity. This adverse effect underscores a critical challenge in targeting MCL-1 and highlights the narrow therapeutic window of this compound. In contrast, other BH3 mimetics, such as the BCL-2 selective inhibitor venetoclax, have achieved clinical success, albeit with their own toxicity profiles. This guide will delve into the quantitative data, experimental methodologies, and underlying biological pathways to provide a comprehensive assessment of this compound in the context of other BH3 mimetics.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of Selected BH3 Mimetics
| Compound | Target(s) | Ki (nM) | Reference(s) |
| This compound | MCL-1 | 0.015 | [1][2] |
| AMG-176 | MCL-1 | 0.06 | [2] |
| Venetoclax (ABT-199) | BCL-2 | <0.01 | |
| BCL-xL | 48 | ||
| MCL-1 | >4400 | ||
| Navitoclax (ABT-263) | BCL-2, BCL-xL, BCL-w | ≤1 | |
| S63845 (MIK665) | MCL-1 | 0.19 (KD) | [3] |
| AZD5991 | MCL-1 | <1 | [4][5] |
Lower Ki values indicate stronger binding affinity.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Selected BH3 Mimetics in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | OPM2 | Multiple Myeloma | 50 | [1] |
| AMG-176 | OCI-LY1 | DLBCL | 210 | [6] |
| TMD8 | ABC-DLBCL | 1450 | [6] | |
| CLL Samples | CLL | 100-300 (induces 30-45% cell death at 24h) | [7][8][9] | |
| Venetoclax | RS4;11 | ALL | 8 | |
| MOLT-4 | ALL | 8 | ||
| S63845 (MIK665) | H929 | Multiple Myeloma | <100 | [3] |
| Various AML lines | AML | 4-233 | ||
| AZD5991 | MOLP8 | Multiple Myeloma | 33 (caspase EC50) | [4] |
| MV4;11 | AML | 24 (caspase EC50) | [4] |
Lower IC50 values indicate greater potency. DLBCL: Diffuse Large B-cell Lymphoma; ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; CLL: Chronic Lymphocytic Leukemia; AML: Acute Myeloid Leukemia.
Signaling Pathways and Experimental Workflows
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. BH3 mimetics disrupt the balance between pro- and anti-apoptotic members, leading to cancer cell death.
Caption: Intrinsic apoptosis pathway and the mechanism of action of BH3 mimetics.
Caption: A typical experimental workflow for the in vitro evaluation of BH3 mimetics.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative protocols for key assays used to evaluate BH3 mimetics.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the BH3 mimetics in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells with BH3 mimetics in a 96-well white-walled plate as described for the viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and therapeutic window of drug candidates.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the BH3 mimetics (e.g., this compound orally) and vehicle control according to the desired dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
Discussion: The Therapeutic Window of this compound
The preclinical data for this compound showcased its potential as a highly potent and selective MCL-1 inhibitor. Its picomolar binding affinity and low nanomolar IC50 in sensitive cell lines were promising.[1] Furthermore, its oral bioavailability represented a significant advantage over intravenously administered MCL-1 inhibitors.[1][10] In vivo studies in multiple myeloma and AML xenograft models demonstrated significant tumor growth inhibition and even regression, both as a single agent and in combination with the BCL-2 inhibitor venetoclax.[1]
However, the promising efficacy of this compound was overshadowed by its narrow therapeutic window, as evidenced by the termination of its Phase 1 clinical trial (NCT03465540) due to cardiac toxicity. This is a critical concern for MCL-1 inhibitors as a class. MCL-1 is not only crucial for the survival of cancer cells but also plays a vital role in the homeostasis of healthy tissues, including cardiomyocytes. The on-target inhibition of MCL-1 in the heart is thought to disrupt mitochondrial function and dynamics, leading to cardiomyocyte death and cardiac dysfunction. This is distinct from the pro-apoptotic mechanism observed in cancer cells.
In comparison, venetoclax, a highly selective BCL-2 inhibitor, has a more favorable therapeutic window for certain hematological malignancies like chronic lymphocytic leukemia (CLL), where cancer cells are highly dependent on BCL-2 for survival. The primary on-target toxicity of venetoclax is myelosuppression, which is generally manageable. Navitoclax, a dual inhibitor of BCL-2 and BCL-xL, has a narrower therapeutic window than venetoclax due to on-target thrombocytopenia caused by BCL-xL inhibition in platelets.
The experience with this compound underscores the paramount importance of a wide therapeutic window for the successful clinical development of anticancer drugs. While potent and selective inhibition of a cancer-driving protein is a desirable attribute, the on-target effects in normal tissues can be dose-limiting and ultimately lead to the termination of a drug's development. Future efforts in developing MCL-1 inhibitors will need to focus on strategies to mitigate cardiotoxicity, such as developing intermittent dosing schedules, creating tissue-specific delivery systems, or identifying patient populations where the therapeutic benefit outweighs the risk of cardiac adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. research.monash.edu [research.monash.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG-176, an Mcl-1 Antagonist, Shows Preclinical Efficacy in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advancements in MCL1 Inhibition: The Emergence of AMG 397 as an Oral Therapeutic [synapse.patsnap.com]
A Comparative Guide to Clinical Trial Outcomes of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein in the B-cell lymphoma-2 (Bcl-2) family, has emerged as a critical therapeutic target in oncology. Its overexpression is a key survival mechanism for various cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL), and is frequently associated with treatment resistance and poor prognosis[1][2]. Consequently, the development of selective Mcl-1 inhibitors has been a significant focus of research. These BH3-mimetic drugs aim to restore the natural process of apoptosis by disrupting the interaction between Mcl-1 and pro-apoptotic proteins.
This guide provides a comprehensive review and comparison of the clinical trial outcomes for several Mcl-1 inhibitors, presenting key efficacy and safety data, outlining experimental methodologies, and discussing the challenges and future directions for this promising class of therapeutics.
The Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 prevents apoptosis by sequestering pro-apoptotic "activator" proteins like BIM and "effector" proteins like BAK. Potent Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1 with high affinity, displacing these pro-apoptotic partners. The released BAK can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
Comparative Analysis of Mcl-1 Inhibitors in Clinical Trials
Several selective Mcl-1 inhibitors have entered clinical development, primarily in Phase 1 dose-escalation and expansion studies. However, the landscape has been challenging, with several programs terminated due to toxicity concerns, particularly cardiotoxicity. The following tables summarize the status and outcomes of key agents.
Table 1: Overview of Key Mcl-1 Inhibitors in Clinical Development
| Inhibitor Name | Sponsoring Company | Key Trial Identifier(s) | Status (as of late 2024) |
| Tapotoclax (AMG 176) | Amgen / BeiGene | NCT02675452, NCT05209152 | Terminated[3][4] |
| AZD5991 | AstraZeneca | NCT03218683 | Terminated[2][5] |
| PRT1419 | Prelude Therapeutics | NCT04837677, NCT04543305 | Ongoing[6][7][8] |
| MIK665 (S64315) | Novartis / Servier | Not specified | Terminated[4] |
| ABBV-467 | AbbVie | Not specified | Terminated[4][9] |
Table 2: Summary of Clinical Trial Outcomes for Mcl-1 Inhibitors
| Inhibitor | Trial (Patient Population) | N | Treatment Regimen | Key Efficacy Results | Major Toxicities & Reason for Discontinuation |
| Tapotoclax (AMG 176) | Ph 1 (HMA-failure MDS)[3][10] | 7 | Monotherapy (IV) | ORR: 0% . Transient blast reduction and decreased RBC transfusion needs observed. | Manageable safety profile; no DLTs. Nausea, fatigue, diarrhea. Terminated due to lack of clinical activity[3][10]. |
| AZD5991 | Ph 1 (R/R Hematologic Malignancies)[9][11] | 78 | Monotherapy (n=61), Combination w/ Venetoclax (n=17) | Low overall response rate . 3 MDS patients achieved objective responses (mCR or PR)[9][11]. | High incidence of asymptomatic troponin elevation [9][11][12]. Common AEs: diarrhea, nausea, vomiting[9][11]. Terminated due to safety (cardiac) and limited efficacy[9]. |
| PRT1419 | Ph 1 (Advanced/Metastatic Solid Tumors)[6][13] | 26 | Monotherapy (Oral) | Data on efficacy not yet mature. BAX and caspase 3 activation observed as PD markers[6]. | Acceptable safety. Neutropenia, nausea, diarrhea, vomiting. Notably, no cardiac toxicity was observed [6][13]. |
Experimental Protocols and Methodologies
Understanding the design of these crucial first-in-human trials is key to interpreting their outcomes. Below are summarized protocols for the key clinical studies cited.
Protocol Summary: AZD5991 Phase 1 Study (NCT03218683)
-
Patient Population: Adults with relapsed or refractory hematologic malignancies, including AML, MDS, MM, and various lymphomas[9]. A total of 78 patients were treated across both study cohorts[9].
-
Study Design: This was a Phase 1, open-label, multicenter, dose-escalation and dose-expansion study[11].
-
Monotherapy Cohort (n=61): Patients received AZD5991 intravenously in escalating doses, administered either once or twice weekly during a 3-week cycle[9][11].
-
Combination Cohort (n=17): Patients with AML or MDS received escalating doses of AZD5991 plus the Bcl-2 inhibitor venetoclax over a 3- or 4-week cycle[9][11].
-
-
Response Assessment: Tumor response was evaluated using standard criteria appropriate for each malignancy (e.g., International Working Group criteria for AML and MDS)[9].
-
Safety and Tolerability: The primary objectives were to assess safety and determine the maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were evaluated during the first cycle. For the combination arm, DLTs specifically included Grade ≥2 cardiac events or troponin elevations associated with clinical symptoms[9]. Adverse events (AEs) were graded according to NCI-CTCAE.
Protocol Summary: Tapotoclax (AMG 176) Phase 1 Study in MDS (NCT05209152)
-
Patient Population: Adult patients with high-risk myelodysplastic syndromes (MDS) who had failed prior hypomethylating agent (HMA) therapy[3][10]. Seven patients were enrolled[3].
-
Study Design: A Phase 1, open-label, dose-finding study using a modified Toxicity Probability Interval (mTPI) design. Tapotoclax was administered intravenously once per week in 28-day cycles[10]. Doses of 120 mg/m² and 240 mg/m² were evaluated[3].
-
Response Assessment: The primary endpoint was safety, including the incidence of DLTs and AEs. Secondary endpoints included Overall Response Rate (ORR) based on 2006 IWG criteria for MDS[3]. Bone marrow biopsies were performed at baseline and after specified cycles to monitor response[3].
-
Safety and Tolerability: Safety was the primary objective. DLTs were monitored in the first cycle. Cardiac AEs were closely monitored, but no clinically significant troponin elevations were observed in this study[10].
A Typical Phase 1 Dose-Escalation Workflow
The workflow for a first-in-human, dose-escalation study is designed to cautiously identify a safe and effective dose for further testing. The process is iterative, involving small patient cohorts and careful safety monitoring.
Discussion and Future Outlook
The clinical development of Mcl-1 inhibitors has been hampered by a significant, class-wide challenge: cardiotoxicity[12]. The on-target effect of Mcl-1 inhibition in cardiomyocytes, where the protein is essential for mitochondrial health, has led to asymptomatic elevations in cardiac troponins in studies of AZD5991, MIK665, and ABBV-467, prompting their discontinuation[4][9]. This has created a narrow therapeutic window, making it difficult to achieve doses high enough for potent anti-tumor activity without inducing cardiac stress.
Despite these setbacks, the rationale for targeting Mcl-1 remains strong, especially as a mechanism to overcome resistance to other targeted therapies like the Bcl-2 inhibitor venetoclax[2][14]. The combination of Mcl-1 and Bcl-2 inhibitors has shown powerful synergy in preclinical models[1][14].
Key takeaways from the current clinical landscape include:
-
Toxicity is the Primary Hurdle: Mitigating off-tumor cardiac effects is the most critical challenge. The Phase 1 results for PRT1419, which reported no cardiac toxicity in solid tumor patients, are encouraging and will be watched closely as data from its hematologic malignancy trial emerges[6][13].
-
Limited Monotherapy Activity: In heavily pre-treated patient populations, Mcl-1 inhibitors have shown limited single-agent efficacy so far. Tapotoclax, while demonstrating some biological activity in MDS, did not produce objective responses, leading to its termination[3][10].
-
Combination Therapy is Key: The path forward will likely rely on combination strategies. Pairing Mcl-1 inhibitors with agents like venetoclax, hypomethylating agents, or proteasome inhibitors could enhance efficacy and potentially allow for lower, safer doses of the Mcl-1 inhibitor[2].
The future of Mcl-1 targeting may lie in novel approaches that can dissociate anti-tumor efficacy from cardiotoxicity. This includes the development of next-generation inhibitors with different pharmacological properties or entirely new modalities, such as proteolysis-targeting chimeras (PROTACs) designed to degrade the Mcl-1 protein rather than just inhibit it. Continued research into predictive biomarkers to identify patients most likely to benefit will also be crucial for the successful clinical implementation of this important class of anti-cancer agents.
References
- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prelude Therapeutics Announces Dosing of First Patient in Phase 1 Trial of MCL1 Inhibitor PRT1419 for the Treatment of Relapsed/Refractory Hematologic Malignancies - Prelude Therapeutics [investors.preludetx.com]
- 8. preludetx.com [preludetx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A Study of PRT1419 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 14. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AMG-397: A Procedural Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for the Potent MCL-1 Inhibitor, AMG-397
For researchers and scientists engaged in drug development, the proper handling and disposal of potent investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following guidelines are based on established best practices for the disposal of hazardous and potentially cytotoxic research chemicals. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
This compound is a potent and selective inhibitor of myeloid cell leukemia 1 (MCL-1), a key protein in cancer cell survival.[1] As with many small molecule inhibitors used in oncology research, it is imperative to manage its waste stream with the assumption that it is hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2][3] All handling of this compound, in both solid and solution forms, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of aerosols or dust particles.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[2][4] Under no circumstances should this compound or its waste be disposed of in regular trash or down the sanitary sewer.[2][5]
-
Waste Segregation at the Source : Proper segregation is the foundational step in safe disposal.[6][7] All items that have come into contact with this compound must be separated from non-hazardous waste streams. This minimizes the volume of hazardous waste and prevents accidental exposure.[6]
-
Designated Hazardous Waste Containers : Utilize dedicated, leak-proof, and puncture-resistant containers for all this compound waste.[3][5] The container material must be compatible with the chemical and any solvents used.
-
Clear and Accurate Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][5] The label should also include the date of waste generation and the name of the principal investigator or laboratory.
-
Management of Contaminated Materials :
-
Solid Waste : This includes unused or expired compounds, contaminated PPE (gloves, disposable lab coats), bench paper, and plasticware (e.g., pipette tips, tubes). These items should be placed directly into a designated solid hazardous waste container.
-
Liquid Waste : Solutions containing this compound, including the initial rinsate from cleaning contaminated glassware, must be collected in a designated liquid hazardous waste container.[5] The container should be kept securely closed except when adding waste.[5]
-
Sharps Waste : Any contaminated sharps, such as needles, syringes, or glass Pasteur pipettes, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[3][6]
-
-
Spill Management : In the event of a spill, immediately alert others in the area and restrict access.[4] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[8] Gently collect the cleanup materials and place them in the designated hazardous waste container.[3][4] The spill area should then be decontaminated.
-
Final Disposal : Once a waste container is full (typically no more than three-quarters of its capacity), it should be securely sealed.[3] Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.[3] The primary method for the final disposal of such potent compounds is typically high-temperature incineration.[3][9]
Quantitative Guidelines for Hazardous Waste Management
The following table summarizes key quantitative parameters often found in institutional and regulatory guidelines for managing hazardous laboratory waste.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill beyond 75-90% capacity. | Prevents spills and allows for safe sealing and handling. |
| "RCRA Empty" Container | No more than 3% by weight of the total capacity remains.[9][10] | Defines when a container that held a hazardous material can be considered "empty" and potentially managed differently. |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[4] | Regulatory limit for the amount of waste that can be stored in a laboratory before it must be moved to a central storage area. |
| Aqueous Waste pH | Generally must be between 6.0 and 9.0 for sewer disposal (if permitted). | Note: This is a general guideline for certain aqueous wastes; however, due to its potency, this compound solutions should not be sewer-disposed regardless of pH. |
Experimental Protocols and Signaling Pathways
As a potent MCL-1 inhibitor, this compound functions by binding to the BH3-binding groove of the MCL-1 protein, thereby preventing it from sequestering pro-apoptotic proteins like BIM.[1] This disruption liberates pro-apoptotic factors, leading to the activation of the caspase cascade and ultimately, programmed cell death (apoptosis).
Experimental Workflow for Assessing this compound Activity:
A typical in vitro experiment to assess the activity of this compound might involve treating cancer cells (e.g., OPM2 multiple myeloma cells) with varying concentrations of the compound.[1] The cellular response can be measured through assays that detect caspase-3/7 activity, a key marker of apoptosis.[1]
Caption: this compound signaling pathway.
Caption: this compound waste disposal workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 7. medlabmag.com [medlabmag.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. danielshealth.com [danielshealth.com]
- 10. medprodisposal.com [medprodisposal.com]
Essential Safety and Logistical Information for Handling AMG-397
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of AMG-397, a potent and selective oral inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Due to its high potency and potential biological activity, this compound must be handled with the utmost care in a laboratory environment designed for high-potency active pharmaceutical ingredients (HPAPIs). Adherence to the following procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent MCL-1 inhibitor necessitates treating it as a hazardous substance. Potential hazards include adverse pharmacological effects at low doses. The primary routes of exposure are inhalation of dust, dermal contact, ingestion, and eye contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound. The following table outlines the minimum required PPE for handling this compound, based on general guidelines for handling potent and hazardous drugs.[3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | Protects eyes from dust particles and splashes.[5] |
| Skin Protection | Chemical-resistant nitrile gloves (double-gloving is recommended). A disposable lab coat with tight cuffs is required. For larger quantities or tasks with a high risk of contamination, a chemical-resistant apron or suit should be considered. | Prevents dermal absorption of the compound.[3][5] |
| Respiratory Protection | For handling the solid compound (e.g., weighing, aliquoting), a NIOSH-approved N95 or higher-rated particulate respirator is essential. For procedures that may generate aerosols of solutions, a respirator with appropriate cartridges should be used. | Prevents inhalation of the potent powder.[5][6] |
Handling and Storage
All handling of solid this compound must be conducted in a designated and controlled environment, such as a chemical fume hood or a glove box, to minimize exposure.[5][7]
Weighing and Solution Preparation (Solid Compound):
-
Perform all manipulations within a primary containment device.
-
Use dedicated, clean spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent to the solid this compound to prevent the generation of dust.[5]
-
Ensure all equipment used is decontaminated after use.
Handling of Solutions:
-
Always wear the appropriate PPE, including double gloves and eye protection.[3]
-
Avoid the creation of aerosols.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Storage: Store this compound in a designated, labeled, and well-ventilated area, away from incompatible materials.[7]
Disposal Plan
Hazardous drug waste, including contaminated materials and related equipment, must be segregated from other waste streams.[8][9]
Waste Segregation and Disposal:
-
Trace Chemotherapy Waste: Items such as used gloves, gowns, and empty vials with less than 3% of the original content should be disposed of in designated trace chemotherapy waste containers.[9]
-
Bulk Chemotherapy Waste: Unused or expired this compound, and materials used to clean up large spills, are considered bulk waste and must be disposed of in accordance with EPA and local regulations for hazardous waste.[9]
-
All hazardous waste containers must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."[8]
-
Never autoclave waste contaminated with this compound, as this can generate hazardous vapors.[7]
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill. A spill kit containing absorbent materials, cleaning agents, and appropriate waste disposal bags must be readily available.[6]
Mechanism of Action: this compound Signaling Pathway
This compound is a potent inhibitor of MCL-1, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of MCL-1 is observed in various cancers and contributes to tumor cell survival by sequestering pro-apoptotic proteins like BIM.[10] this compound binds to the BH3-binding groove of MCL-1 with high affinity, displacing BIM.[2][11] This allows BIM to activate the pro-apoptotic proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis (programmed cell death).[10]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. ashp.org [ashp.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. danielshealth.com [danielshealth.com]
- 10. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
